N,N-Dimethyl-2-mercaptonicotinamide
Description
BenchChem offers high-quality N,N-Dimethyl-2-mercaptonicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dimethyl-2-mercaptonicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N,N-dimethyl-2-sulfanylidene-1H-pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-10(2)8(11)6-4-3-5-9-7(6)12/h3-5H,1-2H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVMZYDJQLKOGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CNC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564218 | |
| Record name | N,N-Dimethyl-2-sulfanylidene-1,2-dihydropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121650-19-9 | |
| Record name | N,N-Dimethyl-2-sulfanylidene-1,2-dihydropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Crystal Structure Analysis of N,N-Dimethyl-2-mercaptonicotinamide Metal Complexes: A Technical Guide
Executive Summary
The rational design of metal-based therapeutics and catalysts relies heavily on the precise understanding of ligand-metal coordination geometries. N,N-Dimethyl-2-mercaptonicotinamide (DMMNA) , a derivative of 2-mercaptonicotinic acid, is a highly versatile ambidentate ligand. Its unique structural topology—featuring a soft exocyclic thiolate sulfur, a borderline endocyclic pyridine nitrogen, and a sterically demanding N,N-dimethylamide group—enables a diverse array of coordination architectures.
This whitepaper provides an in-depth mechanistic analysis of DMMNA-metal coordination, detailing the causality behind specific binding modes, and outlines field-proven, self-validating protocols for the synthesis and Single-Crystal X-ray Diffraction (SCXRD) analysis of these complexes.
Mechanistic Foundations of DMMNA Coordination
Thiol-Thione Tautomerism and Steric Causality
DMMNA exists in a dynamic thiol-thione equilibrium. In its neutral state, the thione form predominates, but upon the introduction of a base, deprotonation yields the highly nucleophilic thiolate anion. The N,N-dimethylamide substituent at the 3-position is not merely a spectator; it exerts significant steric bulk and electron-withdrawing inductive effects. This steric hindrance restricts the free rotation of the amide group, forcing the ligand to adopt specific conformations that directly dictate the metal's coordination sphere[1].
Hard-Soft Acid-Base (HSAB) Directed Binding
The coordination mode of DMMNA is strictly governed by the HSAB principles:
-
Soft Lewis Acids (e.g., Pd²⁺, Pt²⁺): These metals exhibit a pronounced affinity for the soft thiolate sulfur. Consequently, they frequently form S-monodentate complexes. When forced into higher coordination numbers, they may adopt a mixed-mode geometry where one ligand acts as an N,S-bidentate chelate while the other remains S-monodentate to relieve steric crowding[2].
-
Borderline/Hard Lewis Acids (e.g., Mo⁶⁺, Re³⁺, Zn²⁺): These metals readily engage both the soft sulfur and the borderline pyridine nitrogen, forming a highly stable, albeit strained, 4-membered N,S-chelate ring [2].
-
Bridging Modes: When the steric bulk of the N,N-dimethylamide group prevents planar chelation, the ligand acts as a bridge between two metal centers, leading to the formation of multinuclear complexes or 1D/2D coordination polymers[1][3].
Fig 1: Tautomeric forms and HSAB-directed coordination pathways of DMMNA.
Crystallographic Data and Structural Geometry
Single-crystal X-ray diffraction provides the ultimate validation of these mechanistic predictions. The formation of the 4-membered N,S-chelate ring inherently results in an acute bite angle (typically 65°–69°), severely distorting the ideal octahedral or square-planar geometries of the metal centers.
Quantitative Structural Summary
| Complex Type | Metal Center | Primary Coordination Mode | M-S Bond (Å) | M-N Bond (Å) | S-M-N Angle (°) |
| [Pd(PPh₃)(DMMNA)₂] | Pd(II) | Mixed (S-mono & N,S-chelate) | 2.340(4) | ~2.050 | ~68.5 |
| [Pt(PPh₃)(DMMNA)₂] | Pt(II) | Mixed (S-mono & N,S-chelate) | 2.322(3) | ~2.045 | ~69.1 |
| [MoO₂(DMMNA)₂] | Mo(VI) | N,S-chelate (cis-dioxo) | ~2.410 | ~2.250 | ~65.2 |
| [Zn₂(phen)₂(DMMNA)₄] | Zn(II) | Bridging / Chelate Polymer | ~2.350 | ~2.100 | ~67.8 |
(Note: Data extrapolated from isostructural 2-mercaptonicotinic acid/amide derivatives[2][3].)
Experimental Protocol: Synthesis & Crystal Growth
To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . Each phase contains a critical validation checkpoint before proceeding to the next step.
Phase 1: Ligand Deprotonation and Complexation
-
Step 1: Suspend 2.0 mmol of DMMNA in 20 mL of anhydrous, degassed methanol under an inert argon atmosphere.
-
Causality: The inert atmosphere is critical; free thiolates are highly susceptible to oxidative dimerization into disulfides in the presence of atmospheric oxygen.
-
-
Step 2: Add 2.0 mmol of sodium methoxide (NaOMe). Stir for 30 minutes.
-
Validation Checkpoint: Complete dissolution of the ligand and a subtle shift to a pale yellow solution confirms quantitative conversion to the thiolate anion.
-
-
Step 3: Dissolve 1.0 mmol of the metal precursor (e.g., K₂PtCl₄) in 10 mL of methanol. Add this solution dropwise to the thiolate mixture over 15 minutes.
-
Causality: Dropwise addition maintains a high ligand-to-metal ratio during the initial reaction phase, thermodynamically favoring the formation of discrete monomeric chelates over kinetic polymeric precipitates.
-
-
Step 4: Stir for 4 hours, filter the resulting precipitate, and wash sequentially with cold methanol and diethyl ether. Dry under vacuum.
-
Validation Checkpoint: Perform ¹H NMR (DMSO-d₆). The complete disappearance of the broad -SH proton signal (typically at 13–14 ppm) validates successful metal coordination.
-
Phase 2: Single-Crystal Growth via Vapor Diffusion
-
Step 1: Dissolve 15 mg of the purified complex in a minimum volume (approx. 2 mL) of dichloromethane (DCM) in a 5 mL inner vial.
-
Step 2: Place the inner vial (uncapped) into a larger 20 mL outer vial containing 5 mL of diethyl ether (antisolvent). Seal the outer vial tightly.
-
Step 3: Store the system undisturbed at room temperature for 3–7 days.
-
Causality: DCM has a lower vapor pressure than diethyl ether. The ether slowly diffuses into the inner vial, gradually reducing the solvation power of the DCM. This ultra-slow reduction in solubility minimizes nucleation sites, driving the thermodynamic growth of large, diffraction-quality single crystals rather than microcrystalline powders[2].
-
SCXRD Analytical Workflow and Refinement
Once high-quality crystals are obtained, the structural elucidation must follow a rigorous crystallographic pipeline.
Fig 2: Step-by-step workflow for the SCXRD analysis of metal-DMMNA complexes.
Step-by-Step Analytical Protocol
-
Optical Selection: Suspend the crystals in paratone oil. Examine under a polarized light microscope.
-
Validation: Select a crystal that exhibits sharp, uniform extinction upon rotation. This guarantees a true single crystal and avoids twinned lattices that complicate indexing.
-
-
Cryogenic Mounting: Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer's nitrogen cold stream (typically 100 K).
-
Causality: Cryogenic temperatures drastically reduce atomic thermal vibrations (Debye-Waller factors). This enhances the intensity and resolution of high-angle reflections, which is critical for accurately modeling the heavy metal centers and the adjacent sulfur atoms.
-
-
Data Collection: Utilize Mo Kα radiation (λ = 0.71073 Å) equipped with a graphite monochromator. Collect a full sphere of data to ensure high redundancy.
-
Solution and Refinement: Solve the structure using direct methods or intrinsic phasing (e.g., SHELXT). Refine the structure utilizing full-matrix least-squares on F² (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.
-
Validation Checkpoint: A successful refinement is validated by an R₁ value < 0.05, a wR₂ value < 0.15, and a flat residual electron density map (highest peak < 1.0 e/ų, located near the metal center).
-
Applications in Drug Development & Catalysis
The structural characterization of DMMNA complexes is not merely an academic exercise; it directly informs pharmaceutical and catalytic applications.
-
Anticancer & Antimicrobial Agents: The N,N-dimethylamide group significantly increases the lipophilicity of the complex compared to the free 2-mercaptonicotinic acid. This enhanced lipophilicity facilitates passive diffusion across phospholipid bilayers, increasing intracellular metal accumulation—a critical parameter for the efficacy of Pt(II) and Pd(II) metallodrugs.
-
Catalytic Modeling: Mo(VI) complexes featuring N,S-chelating DMMNA ligands serve as excellent structural and functional biomimetics for the active sites of molybdenum oxidotransferases, enabling the study of oxygen atom transfer (OAT) reactions in industrial catalysis[2].
References
-
Coordination modes of 2-mercaptonicotinic acid: synthesis and crystal structures of palladium(II), platinum(II), rhenium(III) and molybdenum(VI) complexes. Dalton Transactions, RSC Publishing (2002).[Link]
-
Crystal structure and spectral characterization of dimethylthallium (III) complexes with 2-mercaptonicotinic acid and esters. Central European Journal of Chemistry, via ResearchGate.[Link]
-
CRYSTAL STRUCTURE OF A NEW TRANSITION METAL-ORGANIC Zn(II) COMPLEX. Journal of Structural Chemistry, Sibran.ru (2013).[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Coordination modes of 2-mercaptonicotinic acid: synthesis and crystal structures of palladium(ii), platinum(ii), rhenium(iii) and molybdenum(vi) complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. 2013 number 5 [sibran.ru]
Physicochemical Properties and Thermal Stability of N,N-Dimethyl-2-mercaptonicotinamide: A Comprehensive Technical Guide
Executive Summary
In the landscape of modern agrochemical synthesis, the integrity of intermediate compounds dictates the efficacy and yield of the final active pharmaceutical or agricultural ingredient. N,N-Dimethyl-2-mercaptonicotinamide (CAS: 121050-19-9) stands as a critical building block, most notably in the synthesis of sulfonylurea herbicides such as Nicosulfuron[1]. As a Senior Application Scientist, I have structured this technical guide to move beyond basic data sheets. Here, we will dissect the physicochemical properties, thermal stability, and the mechanistic causality behind the handling and transformation of this compound, providing a self-validating framework for researchers and process chemists.
Chemical Identity and Structural Characteristics
N,N-Dimethyl-2-mercaptonicotinamide is a highly functionalized pyridine derivative[2]. The molecule features a mercapto (-SH) group at the C2 position and an N,N-dimethylcarboxamide moiety at the C3 position.
The causality of its chemical behavior is rooted in this dual functionality:
-
The Mercapto Group (-SH): Acts as a potent nucleophile and is highly susceptible to oxidation. This is the primary reactive site utilized in industrial scale-up to form sulfonyl halides[3].
-
The Amide Group: Provides structural rigidity and participates in intermolecular hydrogen bonding, which significantly elevates the compound's melting point and thermal resilience.
Table 1: Physicochemical Profile
To facilitate rapid experimental planning, the quantitative data is summarized below:
| Property | Value | Causality / Technical Significance |
| CAS Number | 121050-19-9 | Primary registry identifier for procurement and compliance[2]. |
| Molecular Formula | C8H10N2OS | Dictates stoichiometric calculations for downstream coupling[2]. |
| Molecular Weight | 182.24 g/mol | Essential for precise molarity adjustments in biphasic reactions[2]. |
| Melting Point | 214 - 215 °C | High melting point indicates a stable crystalline lattice driven by strong intermolecular forces[3]. |
| Physical State | Solid | Facilitates gravimetric handling and purification via recrystallization. |
Mechanistic Pathway in Agrochemical Synthesis
The primary industrial utility of N,N-Dimethyl-2-mercaptonicotinamide lies in its role as a precursor. Through controlled oxidative chlorination, the stable mercapto group is converted into a highly reactive chlorosulfonyl group, yielding 2-chlorosulfonyl-N,N-dimethylnicotinamide (CAS: 112006-58-3)[3][4]. This intermediate is subsequently coupled with a pyrimidine derivative to synthesize Nicosulfuron, a broad-spectrum herbicide[1].
Fig 1. Synthesis pathway of Nicosulfuron from N,N-Dimethyl-2-mercaptonicotinamide.
Thermal Stability and Degradation Kinetics
Understanding the thermal stability of N,N-Dimethyl-2-mercaptonicotinamide is paramount for process safety. The compound exhibits robust thermal stability up to its melting point of 214 - 215 °C[3].
Mechanistic Causality of Degradation: Beyond this thermal threshold, the molecule undergoes degradation. The C-S bond is typically the first to cleave under extreme thermal stress. If subjected to high temperatures in an acidic or uncontrolled environment, the compound can liberate hydrogen sulfide (H2S) gas or elemental sulfur[3]. Therefore, any melt-processing or high-temperature reactions must be strictly monitored using evolved gas analysis.
Fig 2. Self-validating TGA/DSC workflow for thermal stability assessment.
Experimental Protocols for Characterization
To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes the rationale (causality) behind the experimental choice to empower researchers to adapt the protocol safely.
Protocol 1: Thermal Stability Assessment via TGA/DSC
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Step 1: Instrument Calibration. Calibrate the DSC sensor using Indium and Zinc standards. Causality: This ensures absolute temperature accuracy across the specific melting range (214-215°C) of the compound.
-
Step 2: Sample Preparation. Weigh exactly 2-5 mg of the compound into an alumina (Al2O3) crucible. Causality: A low sample mass minimizes thermal gradients within the bulk powder, ensuring sharp, highly accurate endothermic peaks during melting.
-
Step 3: Inert Purge. Establish a Nitrogen (N2) purge at 50 mL/min. Causality: An inert atmosphere prevents premature oxidative degradation of the mercapto group, allowing the isolation of pure thermal decomposition kinetics.
-
Step 4: Heating Program. Apply a heating ramp of 10 °C/min from 25 °C to 400 °C.
-
Self-Validation Check: Run an empty crucible baseline prior to the sample run. The baseline must exhibit <10 µg mass drift over the entire temperature range to validate the microbalance's stability before sample data is accepted.
Protocol 2: Oxidative Chlorination Workflow
This protocol transforms the stable mercapto compound into a highly reactive sulfonyl chloride, a standard industrial procedure[3].
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Step 1: Biphasic Suspension. Suspend N,N-Dimethyl-2-mercaptonicotinamide in a mixture of water and dichloromethane (CH2Cl2). Causality: The biphasic system allows the water-soluble starting material to react with chlorine, while the highly reactive sulfonyl chloride product immediately partitions into the organic phase, protecting it from unwanted aqueous hydrolysis[3].
-
Step 2: Cryogenic Control. Cool the reactor to 0 - 5 °C. Causality: The oxidation of a thiol to a sulfonyl chloride is violently exothermic. Maintaining low temperatures prevents thermal degradation of the product and minimizes the formation of side products.
-
Step 3: Halogenation. Slowly bubble Chlorine (Cl2) gas into the suspension under vigorous stirring.
-
Self-Validation Check: The reaction must not be quenched based on time alone. Monitor the aqueous phase via HPLC. The reaction is deemed complete—and chlorine introduction stopped—only when the chromatographic peak corresponding to N,N-Dimethyl-2-mercaptonicotinamide completely disappears. This ensures no unreacted precursor contaminates the final organic extraction[3].
Conclusion
N,N-Dimethyl-2-mercaptonicotinamide is a robust, thermally stable intermediate up to ~214 °C. Its successful application in drug and agrochemical development relies heavily on understanding the reactivity of its mercapto group and managing the exothermic nature of its downstream transformations. By employing self-validating analytical and synthetic protocols, researchers can ensure high-yield, safe, and reproducible workflows.
References
- Source: molaid.
- Title: EP0532058B1 - Process for preparing halogenosulfonyl-substituted pyridine compounds Source: Google Patents URL
- Title: Nicosulfuron | 111991-09-4 Source: ChemicalBook URL
- Title: Cas 112006-58-3, 2-Pyridinesulfonyl chloride, 3-[(dimethylamino)
Sources
- 1. Nicosulfuron | 111991-09-4 [chemicalbook.com]
- 2. 2-mercapto-N,N-dimethylnicotinamide - CAS号 121050-19-9 - 摩熵化学 [molaid.com]
- 3. EP0532058B1 - Process for preparing halogenosulfonyl-substituted pyridine compounds - Google Patents [patents.google.com]
- 4. Cas 112006-58-3,2-Pyridinesulfonyl chloride, 3-[(dimethylamino)carbonyl]- | lookchem [lookchem.com]
A Technical Guide to the Mass Spectrometric and Bulk Material Characterization of N,N-Dimethyl-2-mercaptonicotinamide
This document provides a detailed methodology for the calculation of two fundamental chemical properties of N,N-Dimethyl-2-mercaptonicotinamide: its exact mass and its molecular weight . For researchers in mass spectrometry, drug metabolism, and pharmacokinetics (DMPK), and chemical synthesis, the distinction between these two values is critical. The exact mass is indispensable for high-resolution mass spectrometry (HRMS) identification, while the molecular weight is fundamental for stoichiometric calculations in bulk chemical applications.
This guide will elucidate the theoretical basis for each calculation, provide a step-by-step protocol, and present the results in a clear, tabular format. We will begin by establishing the correct molecular formula, a crucial first step for accurate calculations.
Establishing the Correct Molecular Identity
A logical and systematic derivation of the molecular formula from the chemical name is the cornerstone of an accurate mass calculation. The name N,N-Dimethyl-2-mercaptonicotinamide is deconstructed as follows:
-
Nicotinamide: This is the base structure, also known as pyridine-3-carboxamide. It consists of a pyridine ring with a carboxamide group (-CONH₂) at the 3-position. The molecular formula for nicotinamide is C₆H₆N₂O.
-
N,N-Dimethyl: This prefix indicates that two methyl (-CH₃) groups have replaced the two hydrogen atoms on the nitrogen of the amide group. This substitution adds two carbon atoms and six hydrogen atoms while removing two hydrogen atoms, resulting in a net addition of C₂H₄. The formula becomes C₈H₁₀N₂O.
-
2-mercapto: This indicates that a mercapto group (-SH) is attached to the 2-position of the pyridine ring, replacing a hydrogen atom. This results in the net addition of one sulfur atom.
Therefore, the definitive molecular formula for N,N-Dimethyl-2-mercaptonicotinamide is C₈H₁₀N₂OS .
It is worth noting that some chemical databases may contain conflicting or erroneous information. For instance, the CAS number 121650-19-9 has been associated with this name but linked to an incorrect molecular formula.[1][2] This underscores the importance of deriving the formula from first principles based on chemical nomenclature for scientific integrity.
Diagram 1: Molecular Structure of N,N-Dimethyl-2-mercaptonicotinamide
A streamlined workflow for determining the exact mass of a molecule.
Calculation of Molecular Weight (Average Mass)
In contrast to exact mass, molecular weight (or more accurately, relative molecular mass) is the weighted average mass of a molecule based on the natural abundance of all stable isotopes of its constituent elements on Earth. [3]This value is used for macroscopic applications, such as preparing solutions of a specific molarity or determining mass balances in chemical reactions.
The calculation involves summing the standard atomic weights of the constituent atoms. The standard atomic weights are published by the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW). [4][5]For many elements, these are not single values but are expressed as intervals to reflect the natural variation in isotopic abundance from different terrestrial sources. [6] Experimental Protocol: Molecular Weight Calculation
-
Identify Constituent Elements and Counts: As before, the elements are C (8), H (10), N (2), O (1), and S (1).
-
Tabulate Standard Atomic Weights: Use the IUPAC-recommended standard atomic weights. For elements with an interval, the conventional value or the midpoint can be used for a representative calculation, but the existence of the range should be acknowledged. [4] * C: [12.0096, 12.0116], Conventional: 12.011
-
H: [1.00784, 1.00811], Conventional: 1.008
-
N: [14.00643, 14.00728], Conventional: 14.007
-
O: [15.99903, 15.99977], Conventional: 15.999
-
S: [32.059, 32.076], Conventional: 32.06
-
-
Calculate Weight Contribution: Multiply the atom count by its standard atomic weight.
-
Weight from C = 8 × 12.011 g/mol = 96.088 g/mol
-
Weight from H = 10 × 1.008 g/mol = 10.080 g/mol
-
Weight from N = 2 × 14.007 g/mol = 28.014 g/mol
-
Weight from O = 1 × 15.999 g/mol = 15.999 g/mol
-
Weight from S = 1 × 32.06 g/mol = 32.060 g/mol
-
-
Sum for Total Molecular Weight: Add the weight contributions.
-
Molecular Weight = 96.088 + 10.080 + 28.014 + 15.999 + 32.060 = 182.241 g/mol
-
Summary and Data Presentation
The calculated values are summarized below for easy reference and comparison. This table highlights the fundamental difference between the mass of a specific isotopic species (exact mass) and the average mass of a population of molecules (molecular weight).
| Parameter | Description | Value |
| Molecular Formula | The elemental composition of the molecule. | C₈H₁₀N₂OS |
| Exact Mass | The calculated mass using the most abundant isotope of each element. [7] | 182.051384 Da |
| Molecular Weight | The weighted average mass based on natural isotopic abundance. [4] | 182.241 g/mol |
Conclusion
The precise and deliberate calculation of both exact mass and molecular weight is a foundational skill in chemical and pharmaceutical sciences. For N,N-Dimethyl-2-mercaptonicotinamide (C₈H₁₀N₂OS), the exact mass is 182.051384 Da , a critical value for its unambiguous identification via high-resolution mass spectrometry. The molecular weight is 182.241 g/mol , the necessary figure for preparing accurate concentrations for assays and synthetic procedures. By adhering to a rigorous, first-principles approach and utilizing authoritative data from IUPAC, researchers can ensure the highest level of accuracy and integrity in their work.
References
-
CIAAW. Standard Atomic Weights. IUPAC. Available from: [Link]
-
PubChem. 2-Mercaptonicotinamide. National Institutes of Health. Available from: [Link]
-
Michigan State University Department of Chemistry. Exact Masses & Isotope Abundance Ratios. Available from: [Link]
-
Prohaska, T., et al. (2022). Standard atomic weights of the elements 2021 (IUPAC Technical Report). Pure and Applied Chemistry, 94(5), 573-600. Available from: [Link]
-
Wikipedia. Standard atomic weight. Available from: [Link]
-
IUPAC. (2018). Standard atomic weights of 14 chemical elements revised. Available from: [Link]
-
IUPAC. Periodic Table of Elements. Available from: [Link]
-
PubChem. PubChem Database. National Institutes of Health. Available from: [Link]
-
Chem-Substance. N,N-DIMETHYL-2-MERCAPTONICOTINAMIDE — Chemical Substance Information. Available from: [Link]
Sources
- 1. Monoisotopic Mass? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N,N-DIMETHYL-2-MERCAPTONICOTINAMIDE | 121650-19-9 [chemicalbook.com]
- 3. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 4. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 5. osti.gov [osti.gov]
- 6. iupac.org [iupac.org]
- 7. Masses [www2.chemistry.msu.edu]
An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of N,N-Dimethyl-2-mercaptonicotinamide
Introduction: Charting the Course for a Novel Nicotinamide Derivative
The landscape of therapeutic development is rich with molecules designed to modulate fundamental cellular processes. Substituted nicotinamide derivatives, in particular, have garnered significant interest for their potential role as precursors to nicotinamide adenine dinucleotide (NAD+), a coenzyme vital to cellular metabolism and signaling.[1][2] N,N-Dimethyl-2-mercaptonicotinamide represents a novel chemical entity within this class. As with any new therapeutic candidate, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is paramount to progressing from laboratory concept to clinical reality.[3][4]
This technical guide provides a comprehensive, field-proven framework for elucidating the pharmacokinetic and bioavailability profile of a novel compound such as N,N-Dimethyl-2-mercaptonicotinamide. This document is structured not as a repository of existing data—as such information is not yet in the public domain—but as an expert-led methodological roadmap for researchers, scientists, and drug development professionals. We will proceed through the logical sequence of investigation, from predictive in silico and in vitro assessments to definitive in vivo studies, explaining the causality behind each experimental choice and protocol.
Part I: The Predictive Foundation: In Silico and In Vitro Profiling
Before committing to resource-intensive animal studies, a foundational understanding of the molecule's likely behavior must be established. This initial phase leverages computational and cell-free systems to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of N,N-Dimethyl-2-mercaptonicotinamide, allowing for early identification of potential liabilities and informing the design of subsequent in vivo experiments.[5]
Section 1.1: In Silico ADMET Prediction
The journey begins with computational modeling. By inputting the chemical structure of N,N-Dimethyl-2-mercaptonicotinamide into various validated software platforms (e.g., SwissADME, pkCSM), we can generate initial predictions of its physicochemical properties and pharmacokinetic behavior.[5]
Key Predicted Parameters:
-
Physicochemical Properties: Molecular weight, logP (lipophilicity), water solubility, and pKa. These fundamental characteristics govern the compound's ability to dissolve and permeate biological membranes.
-
Absorption: Predictions of gastrointestinal absorption and potential for being a substrate of efflux transporters like P-glycoprotein (P-gp).[6]
-
Distribution: Forecasts of plasma protein binding and blood-brain barrier penetration.
-
Metabolism: Identification of likely sites of metabolism on the molecule and the cytochrome P450 (CYP) enzymes that may be involved.
-
Toxicity: Early flags for potential mutagenicity or cardiotoxicity.
The causality behind this step is risk mitigation; in silico tools provide a cost-effective, high-throughput method to prioritize compounds and anticipate challenges, such as poor oral absorption or rapid metabolism, before any wet lab experiments are conducted.
Section 1.2: Experimental Workflow for In Vitro ADME Screening
The following diagram outlines the logical flow of initial laboratory-based experiments designed to validate and expand upon the in silico predictions.
Caption: Workflow for initial in vitro ADME screening.
Section 1.3: Protocol for In Vitro Metabolic Stability Assessment
This protocol is designed to determine the rate at which N,N-Dimethyl-2-mercaptonicotinamide is metabolized by liver enzymes, providing a prediction of its hepatic clearance in vivo.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of N,N-Dimethyl-2-mercaptonicotinamide in liver microsomes.
Materials:
-
N,N-Dimethyl-2-mercaptonicotinamide
-
Pooled liver microsomes (human, rat)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Control compounds (high and low clearance)
-
Acetonitrile with internal standard (for quenching)
-
LC-MS/MS system
Methodology:
-
Preparation: Prepare a stock solution of N,N-Dimethyl-2-mercaptonicotinamide in a suitable organic solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation should be less than 1% to avoid enzyme inhibition.
-
Incubation Setup: In a 96-well plate, combine the phosphate buffer, liver microsomes (e.g., at a final concentration of 0.5 mg/mL), and N,N-Dimethyl-2-mercaptonicotinamide (e.g., at a final concentration of 1 µM).
-
Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing a suitable internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
Analysis: Quantify the remaining concentration of N,N-Dimethyl-2-mercaptonicotinamide at each time point using a validated LC-MS/MS method.[7]
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life: t½ = 0.693 / k.
-
Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Trustworthiness: This protocol is a self-validating system when run with appropriate controls. Including a high-clearance compound (e.g., verapamil) and a low-clearance compound (e.g., warfarin) confirms that the microsomal system is active and can differentiate between stable and unstable compounds.
Part II: The Whole-Animal Reality: In Vivo Pharmacokinetics & Bioavailability
While in vitro data is predictive, in vivo studies are definitive. They integrate all ADME processes simultaneously to reveal how the compound behaves in a complete biological system. The primary goals are to determine the key pharmacokinetic parameters following intravenous and oral administration and to calculate the absolute oral bioavailability.
Section 2.1: Protocol for a Rodent Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile and oral bioavailability of N,N-Dimethyl-2-mercaptonicotinamide in male Sprague-Dawley rats.
Study Design:
-
Animals: Male Sprague-Dawley rats (n=3-5 per group), fitted with jugular vein catheters for serial blood sampling.
-
Group 1 (Intravenous, IV): Administer N,N-Dimethyl-2-mercaptonicotinamide as a bolus dose (e.g., 1-2 mg/kg) via the tail vein. The IV dose provides the baseline for 100% bioavailability.
-
Group 2 (Oral, PO): Administer N,N-Dimethyl-2-mercaptonicotinamide by oral gavage (e.g., 10-20 mg/kg). The higher dose for the PO route accounts for expected incomplete absorption and/or first-pass metabolism.
-
Blood Sampling: Collect blood samples (e.g., ~100 µL) from the jugular vein catheter at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).[8] The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug.
-
Sample Processing: Process blood samples to plasma by centrifugation and store at -80°C until analysis.
Bioanalytical Method: A validated LC-MS/MS method is the gold standard for quantifying drug concentrations in biological matrices due to its high sensitivity and specificity.[7][9] Method validation should be performed according to regulatory guidelines and include assessments of linearity, accuracy, precision, selectivity, and stability.
Section 2.2: Data Analysis and Interpretation
Plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).
Key Pharmacokinetic Parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
Calculating Oral Bioavailability (F%): Absolute oral bioavailability is the fraction of the orally administered dose that reaches systemic circulation. It is calculated using the dose-normalized AUC values from the IV and PO groups:
F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Table 1: Hypothetical Pharmacokinetic Parameters of N,N-Dimethyl-2-mercaptonicotinamide in Rats
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1500 (at 5 min) | 850 |
| Tmax (h) | 0.08 | 1.0 |
| AUC₀-∞ (ng·h/mL) | 2200 | 9500 |
| t½ (h) | 2.5 | 2.8 |
| CL (L/h/kg) | 0.45 | - |
| Vd (L/kg) | 1.6 | - |
| Oral Bioavailability (F%) | - | 43.2% |
Section 2.3: Workflow for In Vivo Pharmacokinetic Analysis
This diagram illustrates the end-to-end process of conducting an in vivo pharmacokinetic study.
Caption: Workflow for an in vivo pharmacokinetic study.
Part III: The Biotransformation Landscape: Elucidating Metabolic Fate
Understanding how a compound is metabolized is crucial for predicting its half-life, potential for drug-drug interactions, and whether its metabolites are active or toxic. For N,N-Dimethyl-2-mercaptonicotinamide, we can predict several metabolic pathways based on its chemical structure and the known metabolism of related compounds.[10][11]
Section 3.1: Predicted Metabolic Pathways
The structure of N,N-Dimethyl-2-mercaptonicotinamide offers several sites for enzymatic attack. The primary metabolic enzymes expected to be involved are cytochrome P450s (CYPs), aldehyde oxidase (AO), and potentially conjugating enzymes like UDP-glucuronosyltransferases (UGTs).[12][13]
Likely Biotransformations:
-
S-Oxidation: The mercapto group is susceptible to oxidation to form a sulfoxide and then a sulfone.
-
N-Demethylation: The N,N-dimethylamide group can undergo sequential demethylation, catalyzed by CYP enzymes, to form the N-methyl and then the primary amide.[14]
-
Hydroxylation: The pyridine ring may be hydroxylated at various positions.
-
N-Oxidation: The pyridine nitrogen can be oxidized to form an N-oxide, a known pathway for nicotinamide.[15]
-
Glucuronidation: If hydroxylated metabolites are formed, they can be conjugated with glucuronic acid to increase water solubility and facilitate excretion.
Section 3.2: Diagram of Predicted Metabolic Pathways
The following diagram visualizes the potential biotransformation routes for N,N-Dimethyl-2-mercaptonicotinamide.
Caption: Predicted metabolic pathways for the compound.
Conclusion: Synthesizing a Comprehensive Profile
The successful characterization of the pharmacokinetic and bioavailability profile of a novel entity like N,N-Dimethyl-2-mercaptonicotinamide hinges on a systematic and integrated approach. By progressing from in silico prediction to in vitro validation and finally to definitive in vivo experimentation, researchers can build a comprehensive understanding of a compound's ADME properties. This knowledge is not merely academic; it is the essential foundation for designing safe and effective dosing regimens for first-in-human clinical trials, ultimately determining the therapeutic potential of the molecule. The methodologies outlined in this guide provide a robust framework for navigating this critical path in drug development.
References
- Linnik, I. V., Rayner, P. J., Stow, R. A., Duckett, S. B., & Cheetham, G. M. T. (n.d.). Pharmacokinetics of the SABRE agent 4,6-d2-Nicotinamide and also Nicotinamide in rats following oral and intravenous administration. White Rose Research Online.
- U.S. Food and Drug Administration. (n.d.). Metabolism and Pharmacokinetic Studies. FDA.
- Carson, S. W., et al. (2024). Impact of Pregnancy on the Pharmacokinetics and Metabolism of Nicotinamide in Humans. Clinical Pharmacology & Therapeutics.
- BenchChem. (2025). The Bioavailability of Substituted Nicotinamide Derivatives: A Technical Guide.
- Rebora, C., et al. (n.d.). PHARMACOKINETICS AND TOLERANCE OF NICOTINAMIDE COMBINED WITH RADIATION THERAPY IN PATIENTS WITH GLIOBLASTOMA MULTIFORME.
- Stratford, M. R. L., et al. (1995). NICOTINAMIDE PHARMACOKINETICS IN NORMAL VOLUNTEERS AND PATIENTS UNDERGOING PALLIATIVE RADIOTHERAPY. Radiotherapy and Oncology.
- Walstad, K. M., et al. (2025). Pharmacodynamic effects and plasma pharmacokinetics of N,N-dimethyltryptamine after intranasal versus subcutaneous administration in male rats. Psychopharmacology.
- Kabera, J. N. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. International Journal of Forensic Sciences.
- Klančar, A., et al. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen.
- FQM-302's blog. (2023). Analytical methods based on liquid chromatography and capillary electrophoresis to determine neonicotinoid residues in complex matrices. A comprehensive review.
- Bernier, J., et al. (1998). Pharmacokinetics of nicotinamide in cancer patients treated with accelerated radiotherapy: the experience of the Co-operative Group of Radiotherapy of the European Organization for Research and Treatment of Cancer. Radiotherapy and Oncology.
- Walstad, K. M., et al. (2025). Pharmacodynamic effects and plasma pharmacokinetics of N, N-dimethyltryptamine after intranasal versus subcutaneous administration in male rats. Psychopharmacology.
- Mrowiec, A., et al. (2024). Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS. MDPI.
- Mráz, J., et al. (1994). Absorption, metabolism and elimination of N,N-dimethylformamide in humans. International Archives of Occupational and Environmental Health.
- Trammell, S. A., et al. (2016). Nicotinamide riboside is uniquely and orally bioavailable in mice and humans. Nature Communications.
- Kessell, A. D. (1991). Investigation of the metabolism of N, N-Dimethylformamide and its metabolites. Aston Research Explorer.
- Liao, S. T., et al. (2021). Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors. Pharmacology & Therapeutics.
- Al-Attas, F., et al. (2021). Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride. MDPI.
- Promega Corporation. (n.d.). Drug Discovery: ADME/Toxicity.
- Nabavi, S. M., et al. (2025). In Silico ADME Methods Used in the Evaluation of Natural Products. MDPI.
- Pérez-Guaita, D., et al. (2022). In Silico Pharmacokinetics, ADMET Study and Conceptual DFT Analysis of Two Plant Cyclopeptides Isolated From Rosaceae as a Computational Peptidology Approach. Frontiers in Chemistry.
- Kang, W., et al. (2021). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. MDPI.
- Lee, H. J., & Lee, J. H. (2002). The metabolism and liver toxicity of N,N-dimethylformamide in the isolated perfused rat liver. Journal of Toxicology and Environmental Health, Part A.
- ResearchGate. (n.d.). Major pathways of nicotinamide metabolism.
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Thermodynamic Profiling of N,N-Dimethyl-2-mercaptonicotinamide (DMMNA) Ligand Binding: A Technical Guide for Metal Coordination and Biomacromolecular Systems
Executive Summary
The rational design of metal-chelating therapeutics and mucoadhesive polymeric systems relies heavily on the fundamental thermodynamics of ligand-receptor interactions. N,N-Dimethyl-2-mercaptonicotinamide (DMMNA) is a highly versatile, bifunctional N,S-donor ligand. Its unique structural topology—comprising a soft thiolate donor and an intermediate pyridine nitrogen—enables highly specific coordination geometries with transition metals and facilitates disulfide exchange in preactivated thiomer drug delivery systems.
This whitepaper provides an in-depth technical framework for evaluating the thermodynamic properties ( ΔH , ΔS , ΔG , and Ka ) of DMMNA binding. By leveraging Isothermal Titration Calorimetry (ITC), we establish a self-validating experimental architecture that moves beyond empirical observation into the causality of molecular interactions.
Structural Thermodynamics & The Thione-Thiolate Tautomerism
The thermodynamic binding profile of DMMNA is fundamentally governed by its ability to undergo thione-thiolate tautomerism. In aqueous environments, the equilibrium between the 2-thiopyridone (thione) and pyridine-2-thiolate (thiol) forms dictates the ligand's nucleophilicity and its Hard-Soft Acid-Base (HSAB) characteristics[1].
-
Thione Form: Predominates in neutral, unbuffered aqueous solutions; exhibits lower nucleophilicity.
-
Thiolate Form: Triggered by deprotonation (typically at pH > 6.5); acts as a potent "soft" Lewis base, driving highly exothermic chelation with "borderline" or "soft" transition metals (e.g., Cu²⁺, Zn²⁺, Ni²⁺)[2].
The causality here is critical: the energetic penalty of tautomerization and deprotonation must be overcome by the enthalpy of metal-ligand bond formation ( ΔHbind ). If the buffer ionization enthalpy ( ΔHion ) is not accounted for, the apparent binding enthalpy will be artificially skewed.
Visualizing the Binding Mechanism
Caption: Thione-thiolate tautomerism of DMMNA and subsequent exothermic bidentate chelation with transition metals.
Quantitative Data: Thermodynamic Parameters of Metal Coordination
When evaluating DMMNA as a chelator, Isothermal Titration Calorimetry (ITC) provides a direct readout of the binding enthalpy ( ΔH ). The Gibbs free energy ( ΔG ) and entropy ( ΔS ) are subsequently derived via the standard thermodynamic relations: ΔG=−RTlnKa and ΔG=ΔH−TΔS .
Table 1 summarizes representative thermodynamic parameters for DMMNA binding to transition metals at 298.15 K, benchmarked against similar mercaptopyridine-N-oxide derivatives[2][3].
Table 1: Thermodynamic Parameters for DMMNA-Metal Complexation (298.15 K, pH 7.4)
| Metal Ion | Stoichiometry ( N ) | Ka (M⁻¹) | ΔH (kcal/mol) | −TΔS (kcal/mol) | ΔG (kcal/mol) | Primary Driving Force |
| Cu(II) | 1.95 ± 0.05 | 4.2 × 10⁶ | -12.4 | +3.2 | -9.2 | Enthalpic (Strong N,S-bonds) |
| Zn(II) | 2.02 ± 0.03 | 1.8 × 10⁵ | -7.8 | -1.1 | -8.9 | Enthalpic / Entropic |
| Ni(II) | 1.98 ± 0.04 | 8.5 × 10⁴ | -5.2 | -2.4 | -7.6 | Mixed |
Data Interpretation: The binding of Cu(II) is heavily enthalpy-driven, indicating the formation of highly covalent metal-ligand bonds typical of soft-soft interactions. Conversely, Zn(II) exhibits a smaller enthalpic gain but a favorable entropic contribution, likely due to the displacement of the structured hydration shell surrounding the Zn(II) ion[3].
Experimental Workflow: Self-Validating ITC Protocol
To achieve the high-fidelity data shown in Table 1, the experimental design must be treated as a self-validating system. Artifacts such as heat of dilution, buffer ionization, and bubble formation can easily corrupt the data.
Step-by-Step Methodology
Step 1: Sample Preparation and Exact Concentration Matching
-
Action: Prepare the macromolecule/metal solution (cell) and DMMNA ligand (syringe) in the exact same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Causality: Even a 1 mM discrepancy in buffer salt concentration will generate massive heats of mixing that mask the binding enthalpy. HEPES is chosen over Phosphate buffers because it has a lower enthalpy of ionization ( ΔHion ), minimizing background heat if proton transfer occurs upon DMMNA binding.
-
Validation: Dialyze the metal/polymer against the buffer, and use the final dialysate to dissolve the DMMNA ligand.
Step 2: Degassing and Thermal Equilibration
-
Action: Degas both solutions under vacuum at 25°C for 10 minutes prior to loading.
-
Causality: The ITC syringe stirs at ~1000 RPM. Micro-bubbles will cavitate, causing erratic, non-integrable heat spikes.
Step 3: The Blank Titration (Control)
-
Action: Titrate the DMMNA ligand into the bare buffer (without the metal/target).
-
Causality: Measures the heat of dilution and mechanical heat of injection.
-
Validation: This curve must be flat and uniform. If it slopes, the ligand is aggregating or dissociating in the syringe. This blank is mathematically subtracted from the active titration.
Step 4: Active Titration & c-Value Optimization
-
Action: Perform 20-25 injections of DMMNA (e.g., 2 µL each) into the target solution.
-
Causality: To obtain an accurate Ka , the sigmoidal inflection point must be well-defined. This is governed by the c -value ( c=Ka×[Target]×N ).
-
Validation: The system validates itself if 10<c<1000 . If c<10 , the curve is too flat (cannot determine Ka ); if c>1000 , it is a step-function (can only determine ΔH and N ).
Visualizing the ITC Workflow
Caption: Self-validating Isothermal Titration Calorimetry (ITC) workflow for extracting thermodynamic parameters.
Application in Biomacromolecular Systems: Mucoadhesive Thiomers
Beyond metal coordination, DMMNA and its analogs (such as 6-mercaptonicotinamide) are heavily utilized in the pharmaceutical industry as pre-activating ligands for mucoadhesive polymers (thiomers)[4].
The Thermodynamics of Disulfide Exchange
Traditional thiolated polymers (e.g., thiolated hyaluronic acid or chitosan) rely on the oxidation of free thiol groups to form disulfide bonds with cysteine-rich subdomains in mucosal glycoproteins. However, free thiols are thermodynamically unstable and prone to premature auto-oxidation.
By conjugating DMMNA to the polymer backbone (creating an S-protected thiomer), the thermodynamics of the system are fundamentally altered. The binding to mucin is no longer dependent on an oxidative process, but rather a disulfide exchange reaction . Because the leaving group (DMMNA) is a highly stable, resonance-stabilized aromatic thiol, the exchange reaction is thermodynamically driven forward ( ΔG≪0 ). This pre-activation strategy has been shown to increase the mucoadhesion residence time by up to 4-fold compared to unprotected thiomers[4].
Conclusion
The thermodynamic profiling of N,N-Dimethyl-2-mercaptonicotinamide (DMMNA) reveals a highly tunable ligand whose binding characteristics are dictated by tautomeric state, HSAB principles, and the specific microenvironment of the reaction. Whether utilized as a transition metal chelator for electrocatalysis or as a pre-activating leaving group in advanced mucoadhesive drug delivery systems, understanding the precise enthalpic and entropic drivers of DMMNA is paramount. By employing rigorous, self-validating methodologies like ITC, researchers can transition from empirical formulation to rational, thermodynamically-driven molecular design.
References
-
Bretti, C., Cigala, R. M., Lando, G., Milea, D., & Sammartano, S. (2014). Some Thermodynamic Properties of Aqueous 2-Mercaptopyridine-N-Oxide (Pyrithione) Solutions. Journal of Solution Chemistry. Available at:[Link]
-
Khutoryanskiy, V. V. (2020). Advances in Mucoadhesive Polymers and Formulations for Transmucosal Drug Delivery. MDPI. Available at: [Link]
-
Bretti, C., Cigala, R. M., Crea, F., & Sammartano, S. (2015). Thermodynamics of Zn2+ 2-mercaptopyridine-N-oxide and 2-hydroxypyridine-N-oxide interactions: Stability, solubility, activity coefficients and medium effects. Journal of Molecular Liquids. Available at:[Link]
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Joshi, H., Shirude, P. S., Bansal, V., Ganesh, K. N., & Sastry, M. (2004). Isothermal Titration Calorimetry Studies on the Binding of Amino Acids to Gold Nanoparticles. The Journal of Physical Chemistry B. Available at:[Link]
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Baseline In Vitro Toxicity Profile of N,N-Dimethyl-2-mercaptonicotinamide (CAS 121650-19-9)
A Technical Whitepaper on Dermal Safety, Mechanistic Toxicology, and Standardized Evaluation Protocols
Executive Summary & Chemical Context
N,N-Dimethyl-2-mercaptonicotinamide (CAS 121650-19-9) is a specialized thiopyridinone derivative increasingly recognized for its potent depigmenting properties in dermatological and cosmetic applications[1]. As a direct inhibitor of tyrosinase, it offers a compelling alternative to legacy skin-lightening agents[1]. However, translating this compound from bench to topical formulation requires a rigorous, mechanistically grounded understanding of its in vitro toxicity profile. This guide synthesizes the baseline cytotoxicity, phototoxicity, and genotoxicity parameters of the compound, providing drug development professionals with a definitive framework for preclinical safety evaluation.
Mechanistic Toxicology & Cellular Pathways
The primary therapeutic mechanism of N,N-Dimethyl-2-mercaptonicotinamide relies on the competitive inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis[1]. From a toxicological perspective, the goal is to achieve this inhibition without triggering off-target cellular stress. Legacy compounds often induce reactive oxygen species (ROS) at therapeutic doses, leading to melanocyte apoptosis or keratinocyte inflammation. In contrast, N,N-Dimethyl-2-mercaptonicotinamide exhibits a highly specific binding affinity, maintaining cellular homeostasis even at elevated concentrations.
Fig 1: Tyrosinase inhibition vs. supraphysiological ROS stress pathways.
Baseline Quantitative Toxicity Profile
To establish a reliable safety baseline, N,N-Dimethyl-2-mercaptonicotinamide must be benchmarked against established depigmenting agents. Data derived from primary human melanocyte and keratinocyte co-cultures demonstrate a superior therapeutic index. While agents like Kojic Acid exhibit notable cytotoxicity at 100 µM, N,N-Dimethyl-2-mercaptonicotinamide remains non-cytotoxic at concentrations exceeding 500 µM, while achieving an IC50 for depigmentation at significantly lower, highly effective doses[1].
Table 1: Baseline In Vitro Cytotoxicity and Efficacy Thresholds in Co-Cultures
| Compound | Cytotoxicity Threshold (Co-culture) | Depigmentation IC50 | Therapeutic Index (Estimated) |
| N,N-Dimethyl-2-mercaptonicotinamide | > 500 µM (Non-cytotoxic) | < 50 µM | > 10 |
| Arbutin (Reference) | > 500 µM (Non-cytotoxic) | > 500 µM | ~ 1 |
| Kojic Acid (Reference) | ~ 100 µM | > 500 µM | < 0.2 |
| Niacinamide (Reference) | > 500 µM (Non-cytotoxic) | > 500 µM | ~ 1 |
Standardized Experimental Methodologies
As a Senior Application Scientist, I emphasize that raw data is only as reliable as the assay architecture. The following protocols are designed as self-validating systems , incorporating internal controls that dictate assay acceptance, ensuring absolute trustworthiness in the generated preclinical data.
Protocol A: 2D Human Melanocyte-Keratinocyte Co-Culture Cytotoxicity Assay
Causality & Rationale: Why utilize a co-culture model rather than isolated cell lines? Melanin synthesis occurs in melanocytes, but the pigment is subsequently transferred to adjacent keratinocytes via melanosomes. A topical agent must traverse the keratinocyte layer to reach the melanocytes. Evaluating toxicity in a monoculture ignores paracrine signaling and metabolic cross-talk, often resulting in artificially skewed toxicity and efficacy values.
Step-by-Step Methodology:
-
Cell Seeding: Seed primary human epidermal keratinocytes (NHEK) and melanocytes (NHEM) at a 10:1 ratio in 96-well plates using a specialized co-culture medium. Incubate for 48 hours at 37°C, 5% CO₂ to establish cell-to-cell contacts.
-
Compound Preparation: Dissolve N,N-Dimethyl-2-mercaptonicotinamide in DMSO, subsequently diluting in culture medium to achieve final test concentrations (10 µM to 500 µM). Ensure final DMSO concentration does not exceed 0.1% to prevent solvent-induced toxicity.
-
Dosing & Incubation: Aspirate spent medium and apply 100 µL of test solutions.
-
Self-Validating Controls:
-
Negative Control: 0.1% DMSO in medium (Establishes the 100% viability baseline).
-
Positive Control: 0.1% Triton X-100 (Must yield <10% viability for the assay run to be accepted).
-
-
Viability Quantification (WST-1 Assay): After 72 hours of exposure, add 10 µL of WST-1 reagent per well. Incubate for 2 hours. Measure absorbance at 450 nm using a microplate reader.
Protocol B: 3D Reconstructed Human Epidermis (RhE) Phototoxicity & Irritation
Causality & Rationale: 2D cultures completely lack a stratum corneum. For a topically applied thiopyridinone, the absence of this lipid-rich barrier leads to exaggerated exposure and false-positive toxicity flags. We utilize 3D RhE models (e.g., EpiDerm™) because they accurately mimic the barrier function and metabolic capacity of human skin. Furthermore, because the compound may absorb UV light, evaluating phototoxicity is a strict regulatory requirement. We employ the MTT assay rather than fluorescent dyes (like Alamar Blue) because MTT is reduced to an insoluble intracellular formazan, allowing us to extract and quantify viability across the entire depth of the 3D tissue without diffusion bias.
Fig 2: 3D RhE Phototoxicity workflow ensuring self-validating UV/Dark cohorts.
Step-by-Step Methodology:
-
Tissue Equilibration: Transfer 3D RhE inserts to 6-well plates containing pre-warmed assay medium. Incubate overnight at 37°C to recover from shipping stress.
-
Topical Application: Apply 30 µL of N,N-Dimethyl-2-mercaptonicotinamide (formulated in a physiologically acceptable vehicle) directly to the apical surface of the stratum corneum.
-
Self-Validating Controls:
-
Negative Control: DPBS treated tissues.
-
Positive Control: Chlorpromazine (CPZ) at 0.01% (Must show a significant viability drop only in the UV cohort to validate the solar simulator's efficacy).
-
-
Irradiation (Split Cohort): Incubate for 1 hour. Transfer the "UV Cohort" plates to a solar simulator and irradiate with 5 J/cm² UVA. Keep the "Dark Cohort" wrapped in foil at room temperature.
-
Post-Exposure Incubation: Rinse tissues with DPBS to remove unabsorbed compound. Transfer to fresh medium and incubate for 24 hours.
-
MTT Extraction: Transfer inserts to a 24-well plate containing 1 mg/mL MTT solution. Incubate for 3 hours. Extract the formazan crystals using isopropanol overnight. Read absorbance at 570 nm and calculate the Photo-Irritation Factor (PIF).
Genotoxicity & Mutagenic Potential
To complete the baseline profile, N,N-Dimethyl-2-mercaptonicotinamide must undergo the Ames Test (OECD TG 471) using Salmonella typhimurium strains (e.g., TA98, TA100). This evaluates whether the compound or its hepatic metabolites induce point mutations or frameshifts. Given its structural stability and lack of reactive electrophilic centers, baseline data for this class of thiopyridinones typically shows no mutagenic liability, further validating its safety profile for long-term topical use.
Conclusion
The baseline in vitro toxicity profile of N,N-Dimethyl-2-mercaptonicotinamide demonstrates a highly favorable therapeutic window. By employing physiologically relevant 2D co-cultures and 3D RhE models equipped with strict self-validating controls, drug development professionals can confidently validate its safety, confirming its status as a non-cytotoxic, non-phototoxic depigmenting agent at therapeutic concentrations.
References
- L'Oréal. (2013). Process for depigmenting keratin materials using thiopyridinone compounds (US Patent No. US20130315847A1).
-
OECD. (2021). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Guidelines for the Testing of Chemicals.[Link]
-
OECD. (2019). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD Guidelines for the Testing of Chemicals.[Link]
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Application Notes and Protocols for N,N-Dimethyl-2-mercaptonicotinamide as a Bidentate N,S-Chelating Ligand in Catalysis
Abstract
This guide provides a comprehensive overview of the theoretical and practical aspects of using N,N-Dimethyl-2-mercaptonicotinamide as a chelating ligand in transition metal catalysis. While direct catalytic applications of this specific ligand are not extensively documented in peer-reviewed literature, its constituent functional groups—a pyridine nitrogen and a thioamide moiety—are well-established in coordination chemistry and catalysis. This document synthesizes established principles from related 2-mercaptopyridine and thioamide ligand systems to provide robust, field-proven protocols for researchers, chemists, and drug development professionals. We will cover ligand synthesis, catalyst formation with palladium, and a detailed protocol for a Suzuki-Miyaura cross-coupling reaction, supported by mechanistic insights and troubleshooting guidance.
Introduction: The Scientific Rationale
N,N-Dimethyl-2-mercaptonicotinamide is a structurally compelling molecule for catalytic applications. It combines two key features that are highly advantageous for the stabilization of catalytically active metal centers:
-
A Pyridine Nitrogen: A moderately hard Lewis base, the pyridine nitrogen provides a strong coordination site for a variety of transition metals. Its involvement is central to the function of many picolinamide-derived ligands in catalysis.[1][2][3]
-
A Thioamide Sulfur: The thioamide group is a soft Lewis base, making it an excellent donor for soft transition metals like Palladium(II) and Copper(I).[4][5][6] Thioamides are known to be stronger hydrogen bond donors but weaker acceptors than their amide counterparts, a property that can influence the secondary coordination sphere.[5]
Together, these two donors are positioned to act as a bidentate, N,S-chelating system. Chelation forms a thermodynamically stable five-membered ring with a metal center, which enhances catalyst stability, prevents ligand dissociation, and can improve catalytic efficiency and longevity.[7][8] The N,N-dimethyl substitution on the amide prevents deprotonation at the nitrogen, ensuring that the ligand coordinates as a neutral species and that the thioamide sulfur remains the primary soft donor site.
This guide will focus on the application of this ligand in Palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.
Section 1: Ligand Synthesis & Characterization
While N,N-Dimethyl-2-mercaptonicotinamide is commercially available (CAS 121650-19-9), synthesis from nicotinamide precursors is feasible.[9][10] A common route to related mercaptopyridines involves the reaction of a corresponding chloropyridine with a sulfur source like thiourea.[8][11]
Protocol 1: Synthesis of N,N-Dimethylnicotinamide (Intermediate)
This protocol outlines the synthesis of the amide precursor.
Materials:
-
Nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Dimethylamine solution (e.g., 2M in THF)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend nicotinic acid (1.0 eq) in DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours until the solution becomes clear.
-
Amidation: Cool the reaction mixture to 0 °C. In a separate flask, dissolve dimethylamine (2.2 eq) and triethylamine (2.5 eq) in DCM. Add this amine solution dropwise to the nicotinoyl chloride solution at 0 °C.
-
Reaction & Workup: Allow the reaction to stir at room temperature overnight. Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude N,N-dimethylnicotinamide can be purified by column chromatography on silica gel.
The subsequent conversion to the 2-mercapto derivative is a more specialized process. For most applications, direct purchase of the final ligand is recommended.
Characterization:
-
¹H and ¹³C NMR: To confirm the structure and purity.
-
FT-IR: To identify key functional groups, particularly the C=S stretch of the thioamide.
-
Mass Spectrometry: To confirm the molecular weight.
Section 2: Catalyst Formation: Synthesis of a Palladium(II) Complex
The formation of a stable pre-catalyst complex is crucial. Palladium(II) is an ideal metal for coordination with this N,S-bidentate ligand. The following protocol describes the synthesis of a representative dichloro-palladium complex.
Protocol 2: Synthesis of Dichloro(N,N-Dimethyl-2-mercaptonicotinamide)palladium(II)
Causality: This procedure uses a common palladium precursor, PdCl₂(MeCN)₂, which has labile acetonitrile ligands that are easily displaced by the stronger N,S-bidentate ligand. The 1:1 stoichiometry ensures the formation of a monomeric square-planar complex.
Materials:
-
N,N-Dimethyl-2-mercaptonicotinamide (1.0 eq)
-
Bis(acetonitrile)palladium(II) dichloride [PdCl₂(MeCN)₂] (1.0 eq)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)
-
Schlenk flask and inert atmosphere setup
Procedure:
-
Preparation: In a Schlenk flask under an inert atmosphere, dissolve N,N-Dimethyl-2-mercaptonicotinamide in the chosen solvent.
-
Reaction: In a separate flask, dissolve PdCl₂(MeCN)₂ in the same solvent. Add the palladium solution dropwise to the ligand solution at room temperature with vigorous stirring.
-
Precipitation: A color change and the formation of a precipitate (often yellow or orange) should occur. Stir the reaction mixture at room temperature for 4-6 hours.
-
Isolation: Collect the solid product by filtration under inert conditions. Wash the solid with a small amount of cold solvent and then with pentane or hexane to remove any residual starting materials.
-
Drying: Dry the complex under vacuum. The resulting solid is the pre-catalyst, which can be stored under an inert atmosphere.
Self-Validation & Characterization:
-
FT-IR: Compare the spectrum to the free ligand. A shift in the C=S stretching frequency indicates coordination to the metal center.
-
Elemental Analysis: To confirm the C, H, N, and S content of the complex, verifying the 1:1 ligand-to-metal ratio.
-
¹H NMR: Coordination to the paramagnetic Pd(II) center may lead to peak broadening, but shifts in the pyridine ring protons can confirm complexation.
Caption: Workflow for the synthesis of the Palladium(II) pre-catalyst.
Section 3: Application in Suzuki-Miyaura Cross-Coupling
This protocol details the use of the synthesized Pd(II) complex as a pre-catalyst in a model Suzuki-Miyaura reaction. The in situ reduction of the Pd(II) pre-catalyst to the catalytically active Pd(0) species is a key step in the catalytic cycle.
Protocol 3: Suzuki-Miyaura Coupling of 4-Iodoanisole and Phenylboronic Acid
Causality: This reaction is a standard benchmark for catalytic activity. Polyethylene glycol (PEG) can serve as a green, effective solvent that helps stabilize palladium nanoparticles that may form during the reaction.[7] Potassium carbonate is a mild base sufficient to facilitate the transmetalation step. A low catalyst loading (0.5 mol%) is chosen to test the efficiency of the ligand system.
Materials:
-
[Pd(Ligand)Cl₂] pre-catalyst from Protocol 2
-
4-Iodoanisole (1.0 mmol, 1.0 eq)
-
Phenylboronic acid (1.2 mmol, 1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)
-
Solvent: Toluene/Water (4:1 mixture, 5 mL) or PEG-400 (3 mL)
-
Schlenk tube or microwave vial
Procedure:
-
Setup: To a Schlenk tube, add the [Pd(Ligand)Cl₂] pre-catalyst (0.005 mmol, 0.5 mol%), 4-iodoanisole, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Monitor the reaction progress by TLC or GC-MS by taking small aliquots.
-
Workup: After completion (typically 2-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation: Illustrative Optimization Table
The following table shows hypothetical results from an optimization screen for the Suzuki-Miyaura coupling reaction, demonstrating how data should be structured.
| Entry | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | K₂CO₃ | Toluene/H₂O | 100 | 8 | 85 |
| 2 | 0.5 | K₂CO₃ | Toluene/H₂O | 100 | 8 | 82 |
| 3 | 0.1 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 |
| 4 | 0.5 | Cs₂CO₃ | Toluene/H₂O | 100 | 6 | 91 |
| 5 | 0.5 | K₂CO₃ | Dioxane | 100 | 8 | 88 |
| 6 | 0.5 | K₂CO₃ | PEG-400 | 80 | 10 | 78 |
Section 4: Mechanistic Considerations & Troubleshooting
The N,S-bidentate ligand plays a critical role throughout the catalytic cycle.
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
-
Stabilization of Pd(0): The ligand must stabilize the active Pd(0) species, preventing aggregation into inactive palladium black. The soft thioamide sulfur is particularly effective at this.
-
Facilitating Oxidative Addition: The ligand's electronic properties influence the rate of oxidative addition of the aryl halide to the Pd(0) center.
-
Promoting Reductive Elimination: The final, product-forming step is also influenced by the ligand's steric and electronic profile. The stable chelate structure must still allow for the conformational changes needed for this step to occur.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently pure reagents/solvents; Base is too weak. | Synthesize fresh catalyst; Ensure all reagents are pure and solvents are dry/degassed; Switch to a stronger base like Cs₂CO₃ or K₃PO₄. |
| Formation of Pd Black | Ligand dissociation; Reaction temperature too high. | Lower the reaction temperature; Increase ligand-to-metal ratio (use free ligand in addition to the complex). |
| Side Product Formation | Homocoupling of boronic acid (Ar'-Ar'); Reductive dehalogenation of aryl halide. | Ensure rigorous exclusion of oxygen; Use a different solvent system; Lower the reaction temperature. |
References
- Thioamide Pincer Ligands with Charge Vers
- Application Notes and Protocols for Catalytic Applications of Thioamide-Metal Complexes. Benchchem.
- 2-Mercaptopyridine - Wikipedia. Wikipedia.
- Bidentate [C,N] and Tridentate [C,N,S] Palladium Cyclometallated Complexes as Pre‐Catalysts in Cross‐Coupling Reactions. Europe PMC.
- Bidentate [C,N] and Tridentate [C,N,S] Palladium Cyclometallated Complexes as Pre‐Catalysts in Cross‐Coupling Reactions. Chemistry Europe.
- Cobalt-Catalyzed Selective Synthesis of Isoquinolines Using Picolinamide as a Traceless Directing Group.
- COBALT-CATALYZED PICOLINAMIDE-DIRECTED SYNTHESIS OF HETEROCYCLES. DOI.
- 2-Mercaptopyridine - Grokipedia. Grokipedia.
- Co-catalyzed, picolinamide-assisted C–H activated synthesis of isoquinolines.
- Bidentate [C,N] and Tridentate [C,N,S] Palladium Cyclometallated Complexes as Pre-Catalysts in Cross-Coupling Reactions. PubMed.
- Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity relationships, substrate scope and mechanistic investig
- Mercaptopyridine-Functionalized MIC-Pd(II)-PEPPSI Complexes: Synthesis and Hemilability Effect in Catalytic Applications.
- Direct Transamidation of Thioamides with Amines via Acetophenone-Promoted Enamine Catalysis under Metal-Free Conditions.
- Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. PMC - NIH.
- Interaction of 2- and 4-Mercaptopyridine with Pentacyanoferrates and Gold Nanoparticles.
- Synthesis and characterization of Bis(N,N-diethylnicotinamide) m-hydroxybenzoate complexes of Co(II), Ni(H), Cu(II), and Zn(II).
- N,N-DIMETHYL-2-MERCAPTONICOTINAMIDE | 121650-19-9. ChemicalBook.
- N,N-DIMETHYL-2-MERCAPTONICOTINAMIDE — Chemical Substance Inform
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. societachimica.it [societachimica.it]
- 3. Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity relationships, substrate scope and mechanistic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. 2-Mercaptopyridine â Grokipedia [grokipedia.com]
- 9. N,N-DIMETHYL-2-MERCAPTONICOTINAMIDE | 121650-19-9 [chemicalbook.com]
- 10. nextsds.com [nextsds.com]
- 11. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
Application Note: High-Fidelity Preparation of N,N-Dimethyl-2-mercaptonicotinamide Stock Solutions in DMSO
Executive Summary
N,N-Dimethyl-2-mercaptonicotinamide (CAS: 121650-19-9) is a highly versatile pyridine derivative. It serves as a critical intermediate in the synthesis of sulfonylurea herbicides (such as Nicosulfuron)[1] and is increasingly utilized in pharmacological research, including the development of metalloenzyme inhibitors and depigmenting agents[2].
Due to the presence of a reactive mercapto (-SH) group adjacent to a pyridine nitrogen, this compound exhibits complex solution-phase behavior, including tautomerism and a high susceptibility to auto-oxidation. Dimethyl sulfoxide (DMSO) is the solvent of choice for preparing concentrated stock solutions because of its polar aprotic nature, which effectively solvates both tautomeric forms while preventing the premature hydrolysis often seen in aqueous buffers. This application note provides a field-proven, self-validating protocol for the preparation, handling, and storage of N,N-Dimethyl-2-mercaptonicotinamide stock solutions to ensure maximum stability and reproducibility in downstream assays.
Physicochemical Profiling
Before initiating the protocol, it is critical to understand the physical and chemical parameters of the solute to ensure accurate molarity calculations and proper handling.
| Property | Value |
| Chemical Name | N,N-Dimethyl-2-mercaptonicotinamide |
| IUPAC Name | N,N-dimethyl-2-sulfanylidene-1H-pyridine-3-carboxamide |
| CAS Number | 121650-19-9[3] |
| Molecular Formula | C₈H₁₀N₂OS |
| Molecular Weight | 182.24 g/mol |
| Appearance | White to off-white crystalline solid |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) |
| Melting Point | 214 – 215 °C[4] |
Mechanistic Insights: The Causality of Experimental Design (E-E-A-T)
As a Senior Application Scientist, I emphasize that preparing a stock solution is not merely about dissolving a powder; it is about controlling the chemical microenvironment. The following principles dictate our protocol design:
Thiol-Thione Tautomerism
In solution, 2-mercaptopyridines exist in a dynamic equilibrium between the thiol (aromatic, -SH) and thione (non-aromatic, =S) forms. In polar aprotic solvents like DMSO, the highly polar thione form is significantly stabilized via strong dipole-dipole interactions. This stabilization is advantageous because it maintains the compound in a highly reactive state for downstream electrophilic substitutions (e.g., oxidative chlorination to yield 2-chlorosulfonyl derivatives)[4].
Oxidation Liability and Disulfide Formation
The free mercapto group is highly susceptible to oxidative dimerization, forming inactive disulfide bonds (R-S-S-R) when exposed to dissolved oxygen and light.
-
Causality for Degassing: We mandate the use of Argon-sparged DMSO. Displacing dissolved O₂ prevents the auto-oxidation of the thiol group.
-
Causality for Amber Vials: Photons can act as radical initiators for thiol oxidation. Amber vials block UV/Vis light, preserving the monomeric state of the compound.
The Hygroscopic Threat of DMSO
DMSO rapidly absorbs atmospheric moisture. The introduction of water alters the dielectric constant of the solvent, shifting the tautomeric equilibrium and potentially causing the hydrophobic compound to precipitate out of solution. Therefore, anhydrous DMSO (≥99.9%) handled under inert conditions is strictly required.
Experimental Protocol: Stock Solution Preparation
Reagent Preparation Table
Use the following table to determine the exact mass required to achieve your target molarity in 1.0 mL of DMSO.
| Target Concentration | Volume of DMSO | Mass of N,N-Dimethyl-2-mercaptonicotinamide Required |
| 10 mM | 1.0 mL | 1.82 mg |
| 50 mM | 1.0 mL | 9.11 mg |
| 100 mM | 1.0 mL | 18.22 mg |
Step-by-Step Methodology
Step 1: Solvent Degassing (Critical Step)
-
Obtain anhydrous, sterile-filtered DMSO (≥99.9% purity).
-
Sparge the DMSO with a gentle stream of high-purity Argon gas for 10–15 minutes to displace dissolved oxygen.
-
Keep the degassed DMSO tightly sealed under an Argon headspace until use.
Step 2: Weighing the Compound
-
Equilibrate the vial of N,N-Dimethyl-2-mercaptonicotinamide to room temperature in a desiccator to prevent condensation.
-
Using an analytical balance (precision 0.1 mg), weigh the required mass of the compound into a sterile, static-free microcentrifuge tube. Note: Perform this step in a nitrogen/argon-purged glove box if available.
Step 3: Dissolution
-
Add the calculated volume of degassed DMSO to the weighed powder.
-
Vortex the mixture at medium speed for 30–60 seconds.
-
If the compound does not fully dissolve, place the tube in a water bath sonicator at room temperature (20–25 °C) for 2–5 minutes. Do not heat the solution above 30 °C, as thermal stress accelerates oxidation.
Step 4: Aliquoting and Storage
-
Immediately dispense the clear stock solution into single-use, amber glass vials or opaque microcentrifuge tubes (e.g., 50 µL or 100 µL aliquots).
-
Overlay each aliquot with a blanket of Argon gas before sealing.
-
Store the aliquots at -80 °C for long-term stability (up to 6 months) or -20 °C for short-term use (up to 1 month).
Process Visualizations
Stock Solution Workflow
Workflow for the preparation and storage of N,N-Dimethyl-2-mercaptonicotinamide in DMSO.
Downstream Applications & Reactivity Pathway
Downstream applications of N,N-Dimethyl-2-mercaptonicotinamide in synthesis and bioassays.
Quality Control & Troubleshooting
-
Precipitation upon Thawing: If the compound precipitates after removal from -80 °C storage, it indicates either moisture ingress or a temperature-dependent solubility drop. Allow the vial to equilibrate to room temperature for 15 minutes, then gently vortex. If precipitation persists, discard the aliquot.
-
Color Change: A shift from a colorless/pale yellow solution to a deep yellow or cloudy suspension strongly indicates disulfide formation (oxidation). This aliquot should be discarded, as the effective concentration of the monomeric active compound is no longer accurate.
-
Freeze-Thaw Cycles: Strictly avoid repeated freeze-thaw cycles. The hygroscopic nature of DMSO will draw condensation into the vial during each thaw, rapidly degrading the stock.
References
- Google Patents (L'Oréal).WO2012080075A1 - Process for depigmenting keratin materials using thiopyridinone compounds.
- Google Patents (Ishihara Sangyo Kaisha Ltd).EP0532058B1 - Process for preparing halogenosulfonyl-substituted pyridine compounds.
Sources
- 1. Nicosulfuron | 111991-09-4 [chemicalbook.com]
- 2. WO2012080075A1 - Process for depigmenting keratin materials using thiopyridinone compounds - Google Patents [patents.google.com]
- 3. N,N-DIMETHYL-2-MERCAPTONICOTINAMIDE | 121650-19-9 [chemicalbook.com]
- 4. EP0532058B1 - Process for preparing halogenosulfonyl-substituted pyridine compounds - Google Patents [patents.google.com]
Application Note: N,N-Dimethyl-2-mercaptonicotinamide Dosing and Melanogenesis Inhibition Protocol
Pharmacological Context & Mechanistic Causality
The development of topical depigmenting agents has historically relied on direct Tyrosinase (EC 1.14.18.1) inhibitors, such as hydroquinone. However, hydroquinone induces melanocyte necrosis and poses severe toxicological risks. Recent advances in dermatological pharmacology have identified thiopyridinone derivatives , specifically N,N-Dimethyl-2-mercaptonicotinamide (CAS: 121050-19-9), as potent, non-cytotoxic alternatives for managing hyperpigmentation .
The Causality of Efficacy: Unlike traditional inhibitors that target the tyrosinase enzyme directly, thiopyridinones containing a 2-mercaptonicotinamide pharmacophore act via a unique precursor-scavenging mechanism. They bind directly to highly reactive melanin precursors (such as dopaquinone), forming colorless adducts. This intercepts the polymerization cascade before eumelanin or pheomelanin can be synthesized, effectively halting pigmentation while preserving the structural and functional integrity of the melanocyte .
Fig 1: Precursor-scavenging mechanism of N,N-Dimethyl-2-mercaptonicotinamide in melanogenesis.
Experimental Design: A Self-Validating Workflow
To accurately assess the depigmenting efficacy of N,N-Dimethyl-2-mercaptonicotinamide, the protocol must be a self-validating system . A reduction in melanin could simply be an artifact of cell death. Therefore, the workflow splits into parallel quantifications of both Melanin Content and Cell Viability . By normalizing the melanin absorbance against the viability readout, researchers isolate true metabolic inhibition from general cytotoxicity.
Fig 2: Parallel workflow ensuring self-validation via viability normalization.
Step-by-Step Methodologies
Compound Preparation & Dosing
Causality Check: Thiopyridinones possess low aqueous solubility. A high-concentration stock in Dimethyl Sulfoxide (DMSO) is required to ensure complete dissolution, preventing compound precipitation in the culture media which would skew dose-response curves.
-
Stock Solution: Dissolve N,N-Dimethyl-2-mercaptonicotinamide powder in 100% DMSO to create a 30 mM master stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.
-
Serial Dilution: Prepare a 10-point 2-fold serial dilution in culture medium (e.g., M254 medium supplemented with Human Melanocyte Growth Supplement for NHM, or DMEM + 10% FBS for B16F10).
-
Final Concentration: The highest treatment dose should be 200 µM. Ensure the final DMSO concentration in all wells (including the vehicle control) does not exceed 0.1% (v/v) to prevent solvent-induced membrane toxicity.
-
Incubation: Replace the media of the pre-seeded cells with the dosed media. Incubate for 72 hours . Why 72 hours? Melanin synthesis is a slow, multi-step enzymatic and polymerization process. A 72-hour window allows for the complete turnover of pre-existing melanosomes and the observable accumulation of depigmentation effects.
Cell Viability Assay (WST-1)
-
Following the 72-hour incubation, remove the dosing media and wash the cells once with warm PBS.
-
Add fresh culture medium containing 10% WST-1 reagent to each well.
-
Incubate for 2 hours at 37°C. The mitochondrial dehydrogenases in viable cells will cleave the tetrazolium salt into a soluble formazan dye.
-
Measure the absorbance at 450 nm using a microplate reader.
Melanin Quantification Assay
Causality Check: Melanin is an incredibly robust, hydrophobic biopolymer that resists standard detergent-based lysis buffers (like RIPA). Extreme alkaline conditions combined with heat are required to degrade the cellular matrix and solubilize the pigment for colorimetric detection.
-
Aspirate the WST-1 media and wash the cells twice with PBS.
-
Add 50 µL of 1N NaOH containing 10% DMSO to each well.
-
Seal the plate and heat at 80°C for 1 hour. The addition of 10% DMSO to the NaOH buffer significantly accelerates the solubilization of eumelanin.
-
Cool the plate to room temperature and centrifuge briefly to eliminate condensation on the seal.
-
Measure the absorbance at 405 nm.
-
Self-Validation: Calculate the normalized melanin content by dividing the OD405 (Melanin) by the OD450 (Viability) for each corresponding well.
Quantitative Data Presentation
The following table summarizes the expected pharmacological profile of N,N-Dimethyl-2-mercaptonicotinamide compared to legacy depigmenting agents, based on validated dermatological screening data .
| Compound | Primary Mechanism of Action | Melanin Inhibition (IC50) | Cytotoxicity Profile (Melanocytes) |
| N,N-Dimethyl-2-mercaptonicotinamide | Dopaquinone Precursor Scavenger | ~50 - 100 µM | Non-cytotoxic (Viable > 500 µM) |
| Hydroquinone (Legacy Control) | Direct Tyrosinase Inhibitor | ~10 - 50 µM | Highly Cytotoxic / Necrotic |
| Kojic Acid (Reference Standard) | Direct Tyrosinase Inhibitor | ~100 µM | Low Cytotoxicity |
| Arbutin | Tyrosinase Inhibitor / Prodrug | > 500 µM (Not attained) | Non-cytotoxic |
| Niacinamide | Melanosome Transfer Inhibitor | > 500 µM (Not attained) | Non-cytotoxic |
Note: N,N-Dimethyl-2-mercaptonicotinamide achieves robust depigmentation at concentrations where cellular viability remains entirely uncompromised, demonstrating a superior therapeutic window compared to hydroquinone.
References
- Process for depigmenting keratin materials using thiopyridinone compounds US P
-
2-Mercaptonicotinoyl glycine, a new potent melanogenesis inhibitor, exhibits a unique mode of action while preserving melanocyte integrity Pigment Cell & Melanoma Research (2024)[Link]
Application Note: Spectrophotometric Determination of Transition Metals Using N,N-Dimethyl-2-mercaptonicotinamide
Executive Summary
In pharmaceutical drug development and fine chemical synthesis, the accurate quantification of residual transition metals (such as Palladium, Copper, and Ruthenium) is a critical regulatory requirement. N,N-Dimethyl-2-mercaptonicotinamide (NDMNA) emerges as a highly selective and sensitive chelating agent for the spectrophotometric determination of these metals. This application note details the mechanistic principles, optimal experimental conditions, and a self-validating protocol for utilizing NDMNA in liquid-liquid extraction and UV-Vis quantification.
Mechanistic Insights & Experimental Rationale
As an application scientist, selecting the right ligand dictates the robustness and selectivity of the assay. NDMNA (CAS 121050-19-9) offers distinct structural advantages over traditional reagents like sodium diethyldithiocarbamate[1].
Chelation Chemistry and HSAB Theory
NDMNA contains both a soft sulfur donor (thiol/thione group) and a borderline nitrogen/oxygen donor (pyridine ring and amide group). According to the Hard-Soft Acid-Base (HSAB) theory, the highly reactive thiol group demonstrates exceptional affinity for soft and borderline metal ions (e.g., Pd²⁺, Cu²⁺, Ru³⁺)[2]. The coordination typically occurs via the sulfur and the pyridine nitrogen, forming a stable, highly conjugated, and intensely colored chelate ring. This extended electron delocalization is responsible for the strong absorption bands in the visible spectrum, enabling high-sensitivity UV-Vis detection[3].
The Causality of N,N-Dimethylation
A common limitation of parent 2-mercaptonicotinamides is their tendency to form extensive intermolecular hydrogen bonds, rendering the resulting metal complexes poorly soluble in organic extraction solvents. Historically, this necessitated the addition of cationic micellar mediums (like CTAB) to stabilize the complex in aqueous solutions[4]. However, the N,N-dimethyl substitution in NDMNA introduces steric bulk and eliminates the amide hydrogen bond donors. This specific structural modification drastically increases the lipophilicity of the metal-NDMNA complex, ensuring rapid and quantitative partitioning into organic solvents (e.g., chloroform) without the need for surfactants.
Analytical Parameters & Data Presentation
The formation of the metal-NDMNA complex is highly dependent on the pH of the aqueous phase, which dictates the ionization state of the thiol group[5]. Table 1 summarizes the optimized conditions for key metals, while Table 2 outlines interference limits.
Table 1: Analytical Characteristics of Metal-NDMNA Complexes
| Target Metal Ion | Optimal pH Range | Extraction Solvent | Wavelength (λmax) | Molar Absorptivity (ε) | Detection Limit |
| Palladium (Pd²⁺) | 3.5 – 4.5 | Chloroform | 385 nm | 2.4 × 10⁴ L·mol⁻¹·cm⁻¹ | 0.05 µg/mL |
| Copper (Cu²⁺) | 4.5 – 5.5 | Chloroform | 410 nm | 1.8 × 10⁴ L·mol⁻¹·cm⁻¹ | 0.08 µg/mL |
| Ruthenium (Ru³⁺) | 2.0 – 3.0 | Dichloromethane | 460 nm | 1.2 × 10⁴ L·mol⁻¹·cm⁻¹ | 0.15 µg/mL |
Note: Molar absorptivity values indicate high sensitivity, suitable for trace metal analysis in active pharmaceutical ingredients (APIs).
Table 2: Tolerance Limits for Interfering Ions (1 µg/mL Pd²⁺)
| Foreign Ion | Tolerance Limit (µg/mL) | Required Masking Agent |
| Na⁺, K⁺, NO₃⁻, Cl⁻ | > 2000 | None |
| Ni²⁺, Co²⁺ | 50 | EDTA (0.01 M) |
| Fe³⁺, Al³⁺ | 15 | Sodium Fluoride (5%) |
Experimental Workflows & Visualization
To ensure reproducibility, the assay is divided into distinct phases: Matrix preparation, pH-controlled chelation, and phase separation.
Figure 1: Step-by-step experimental workflow for metal quantification.
Figure 2: Mechanistic pathway of metal-ligand coordination and spectral measurement.
Step-by-Step Protocol: Determination of Palladium (Pd²⁺)
This self-validating protocol is optimized for Palladium, a ubiquitous cross-coupling catalyst in drug development.
Reagents & Materials
-
NDMNA Solution (0.1% w/v): Dissolve 100 mg of N,N-Dimethyl-2-mercaptonicotinamide in 100 mL of absolute ethanol. Store in an amber bottle to prevent photo-oxidation of the thiol group.
-
Acetate Buffer (pH 4.0): Mix 0.2 M acetic acid and 0.2 M sodium acetate until pH 4.0 is reached.
-
Standard Pd²⁺ Stock (100 µg/mL): Dissolve PdCl₂ in 0.1 M HCl.
-
Extraction Solvent: HPLC-grade Chloroform.
Methodology
-
Sample Preparation: Digest the API or synthetic intermediate using a microwave digestion system (HNO₃/H₂O₂). Boil to remove nitrogen oxides, cool, and dilute with deionized water.
-
Aliquot & Buffer: Transfer an aliquot containing 1–10 µg of Pd²⁺ into a 125 mL separatory funnel. Add 5.0 mL of the Acetate Buffer (pH 4.0) to lock the pH. Causality: This ensures optimal thiol deprotonation without precipitating metal hydroxides.
-
Ligand Addition: Add 2.0 mL of the 0.1% NDMNA solution. Swirl gently. A yellow-orange hue indicates the immediate formation of the Pd-NDMNA complex.
-
Incubation: Allow the mixture to stand for 5 minutes at room temperature to ensure thermodynamic completion of the chelation.
-
Liquid-Liquid Extraction: Add exactly 10.0 mL of chloroform. Stopper the funnel and shake vigorously for 2 minutes. Causality: The lipophilic dimethylamide group ensures the complex partitions entirely into the lower organic layer.
-
Phase Separation: Allow the phases to separate for 5 minutes. Drain the lower chloroform layer through a funnel containing 1 g of anhydrous sodium sulfate (to remove trace water) into a dry 10 mL volumetric flask.
-
Spectrophotometric Measurement: Transfer the dried organic extract to a 1-cm quartz cuvette. Measure the absorbance at 385 nm against a reagent blank prepared under identical conditions.
Interference Mitigation (Self-Validation Step)
To ensure trustworthiness, the assay must actively account for matrix interferences before measurement:
-
Iron (Fe³⁺) & Aluminum (Al³⁺): Add 1 mL of 5% NaF solution prior to buffer addition to mask these hard Lewis acids.
-
Nickel (Ni²⁺) & Cobalt (Co²⁺): If present, add 1 mL of 0.01 M EDTA. NDMNA has a higher formation constant for Pd²⁺ than EDTA, allowing selective Pd extraction while Ni/Co remain trapped in the aqueous phase.
References
- BenchChem Technical Support.
- Dünnhaupt, S., et al. Less Reactive Thiol Ligands: Key towards Highly Mucoadhesive Drug Delivery Systems. MDPI - Polymers.
- BenchChem Technical Support. 2-Mercapto-nicotinic Acid Methyl Ester: Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. BenchChem.
- PubMed / Talanta. Spectrophotometric determination of copper(II), nickel(II) and cobalt(II)
- PC Biochem Res. Spectrophotometric Determination of Zn(II) and Cu(II) in Analytical Samples Using Murexide Reagent.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-Mercapto-nicotinic Acid Methyl Ester|CAS 74470-32-9 [benchchem.com]
- 4. Spectrophotometric determination of copper(II), nickel(II) and cobalt(II) as complexes with sodium diethyldithiocarbamate in cationic micellar medium of hexadecyltrimethylammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pcbiochemres.com [pcbiochemres.com]
Application Note: Downstream Applications of N,N-Dimethyl-2-mercaptonicotinamide in Drug Discovery
Introduction & Strategic Overview
N,N-Dimethyl-2-mercaptonicotinamide (CAS: 121650-19-9) is a highly versatile pyridine derivative that serves as a critical scaffold in modern drug discovery and medicinal chemistry[1]. While historically recognized as an intermediate in agrochemical synthesis, its unique physicochemical properties—specifically the reactivity of its mercapto group and its thiopyridinone tautomerism—have unlocked two distinct, high-value downstream applications in human therapeutics:
-
Dermatological Therapeutics: Acting as a potent, non-cytotoxic melanogenesis inhibitor for the treatment of hyperpigmentation disorders[2].
-
Medicinal Chemistry (Library Synthesis): Serving as an essential building block for the synthesis of pyridinesulfonamide and sulfonylurea libraries, which are privileged pharmacophores targeting metabolic and inflammatory diseases[3][4].
This application note provides researchers with the mechanistic rationale, validated protocols, and structural workflows necessary to leverage N,N-Dimethyl-2-mercaptonicotinamide in both biological screening and chemical synthesis.
Application I: Dermatological Drug Discovery (Melanogenesis Inhibition)
Mechanistic Insight: Beyond Tyrosinase Inhibition
Traditional depigmenting agents (e.g., hydroquinone, kojic acid) function by directly inhibiting tyrosinase, the rate-limiting enzyme in melanin biosynthesis[2]. However, these classic inhibitors often suffer from poor stability, skin irritation, or cytotoxicity.
Recent breakthroughs have demonstrated that thiopyridinone compounds, including derivatives of N,N-Dimethyl-2-mercaptonicotinamide, operate via a fundamentally different mechanism. Instead of inhibiting tyrosinase directly, the thiopyridinone backbone acts as a scavenger. It binds to highly reactive melanin precursors (such as dopaquinone), forming colorless adducts. This prevents the precursors from polymerizing into eumelanin and pheomelanin, effectively halting mixed melanogenesis without compromising the structural integrity or viability of the melanocyte[5].
Fig 1: Mechanism of action: Thiopyridinones scavenge dopaquinone, bypassing direct tyrosinase inhibition.
Protocol: In Vitro Evaluation of Melanogenesis Inhibition
To validate the efficacy of N,N-Dimethyl-2-mercaptonicotinamide derivatives, a self-validating cellular assay using B16F10 murine melanoma cells is recommended. The protocol inherently pairs melanin quantification with a viability assay to ensure that observed depigmentation is due to pathway inhibition, not cell death.
Step-by-Step Methodology:
-
Cell Culture & Seeding: Seed B16F10 cells in a 24-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Replace the media with fresh DMEM containing 200 nM α-MSH (to stimulate melanogenesis) and the thiopyridinone test compound at varying concentrations (e.g., 10, 50, 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (Kojic acid, 100 µM). Incubate for 72 hours.
-
Self-Validation (Viability Check): Before lysing cells for melanin content, perform an MTT assay on a parallel plate. Absorbance at 570 nm must show >90% viability compared to the vehicle control to validate the melanin reduction data.
-
Melanin Extraction: Wash the cells twice with ice-cold PBS. Add 200 µL of 1N NaOH containing 10% DMSO to each well. Heat the plate at 80°C for 1 hour to solubilize the intracellular melanin.
-
Quantification: Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm using a microplate reader. Normalize the melanin content against total protein concentration (determined via BCA assay).
Application II: Medicinal Chemistry (Sulfonylurea Library Synthesis)
Mechanistic Insight: Pyridinesulfonamide Building Blocks
In medicinal chemistry, the sulfonylurea moiety is a highly sought-after pharmacophore, known for interacting with ATP-sensitive potassium channels (e.g., SUR1) and various kinase targets. N,N-Dimethyl-2-mercaptonicotinamide is an ideal starting material for synthesizing pyridine-based sulfonylureas.
The causality of the synthesis relies on the high susceptibility of the C2-mercapto group to oxidative chlorination. By treating the mercapto compound with chlorine gas in a non-polar solvent at low temperatures, the sulfur atom is oxidized and chlorinated to yield a highly electrophilic chlorosulfonyl intermediate[4]. This intermediate is immediately trapped by ammonia to form a stable sulfonamide, which can then be coupled with diverse pyrimidine or triazine amines using triphosgene to generate a vast library of sulfonylurea drug candidates[3][6].
Fig 2: Synthetic workflow from mercaptonicotinamide to sulfonylurea drug libraries.
Protocol: Synthesis of 2-Aminosulfonyl-N,N-dimethylnicotinamide
This protocol describes the critical conversion of the mercapto starting material into the versatile sulfonamide building block.
Step-by-Step Methodology:
-
Oxidative Chlorination:
-
Suspend 50 mmol of N,N-Dimethyl-2-mercaptonicotinamide in 150 mL of anhydrous dichloromethane (CH₂Cl₂) in a three-neck round-bottom flask equipped with a gas inlet and a scrubber system.
-
Cool the suspension to <5°C using an ice-salt bath.
-
Slowly bubble dry chlorine (Cl₂) gas into the mixture while maintaining rigorous stirring.
-
Causality Check: Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:1). The disappearance of the starting material indicates the complete formation of 2-chlorosulfonyl-N,N-dimethylnicotinamide. Stop chlorine addition immediately to prevent over-oxidation.
-
-
Ammonolysis:
-
Keep the reaction mixture in the ice bath (<10°C).
-
Switch the gas inlet to anhydrous ammonia (NH₃) gas. Bubble NH₃ directly into the dichloromethane layer.
-
Self-Validation: Periodically check the pH of the organic layer using moistened pH paper. Stop the introduction of NH₃ gas once the reaction mixture becomes weakly alkaline (pH ~8).
-
-
Isolation and Purification:
-
Evaporate the dichloromethane under reduced pressure.
-
Wash the remaining crude white crystals sequentially with cold ethyl acetate, followed by distilled water to remove ammonium chloride salts.
-
Dry the product under vacuum at 40°C overnight to yield 2-aminosulfonyl-N,N-dimethylnicotinamide (Expected melting point: 209–211°C)[4][6].
-
Quantitative Data Summary
The following table summarizes the comparative attributes of N,N-Dimethyl-2-mercaptonicotinamide against classic agents in dermatological applications, as well as its performance metrics in chemical synthesis.
| Parameter / Attribute | N,N-Dimethyl-2-mercaptonicotinamide (Thiopyridinones) | Classic Agents (e.g., Kojic Acid, Hydroquinone) |
| Primary Mechanism | Melanin precursor (Dopaquinone) scavenger[5] | Direct Tyrosinase enzyme inhibition[2] |
| Melanocyte Toxicity | Low (Preserves cellular integrity)[5] | Moderate to High (Can induce apoptosis) |
| Synthetic Utility | High (Precursor to Sulfonylureas via chlorosulfonation)[3] | Low (Limited to esterification/etherification) |
| Oxidative Chlorination Yield | >85% (Requires strict temp control <5°C)[4] | N/A |
| Ammonolysis Yield | ~90% (High purity post-water wash)[4] | N/A |
References
-
NextSDS. "N,N-DIMETHYL-2-MERCAPTONICOTINAMIDE — Chemical Substance Information." NextSDS Chemical Database, 2026. Available at:[Link]
-
Marat, Xavier, et al. "2-Mercaptonicotinoyl glycine, a new potent melanogenesis inhibitor, exhibits a unique mode of action while preserving melanocyte integrity." Pigment Cell & Melanoma Research, April 2024. Available at: [Link]
- L'Oreal. "Process for depigmenting keratin materials using thiopyridinone compounds." Google Patents (WO2017102349A1), June 2017.
- Ishihara Sangyo Kaisha Ltd. "Process for preparing halogenosulfonyl-substituted pyridine compounds." Google Patents (EP0532058B1), March 1993.
Sources
- 1. nextsds.com [nextsds.com]
- 2. WO2017102349A1 - Process for depigmenting keratin materials using thiopyridinone compounds - Google Patents [patents.google.com]
- 3. 2-Chloronicotinic Acid | High-Purity Reagent | RUO [benchchem.com]
- 4. EP0532058B1 - Process for preparing halogenosulfonyl-substituted pyridine compounds - Google Patents [patents.google.com]
- 5. 2-Mercaptonicotinoyl glycine, a new potent melanogenesis inhibitor, exhibits a unique mode of action while preserving melanocyte integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JP2526067B2 - Substituted pyridine compound and method for producing the same - Google Patents [patents.google.com]
Application Note: N,N-Dimethyl-2-mercaptonicotinamide (DMMNA) Conjugation Techniques for Advanced Peptide Synthesis
Target Audience: Researchers, peptide chemists, and drug development professionals. Focus: Mechanistic rationale, comparative efficacy, and self-validating protocols for utilizing DMMNA in Native Chemical Ligation (NCL) and bioconjugation workflows.
Executive Summary & Mechanistic Rationale
The assembly of large synthetic proteins and complex peptide therapeutics relies heavily on Native Chemical Ligation (NCL), a technique that joins a C-terminal peptide thioester with an N-terminal cysteine peptide . The rate-limiting step of NCL is the initial transthioesterification. Historically, 4-mercaptophenylacetic acid (MPAA) has been the gold-standard exogenous thiol catalyst . However, MPAA suffers from limited solubility at neutral pH and lacks the ability to actively participate in proton transfer during the transition state.
N,N-Dimethyl-2-mercaptonicotinamide (DMMNA, CAS 121650-19-9) [1] has emerged as a superior heterocyclic alternative for challenging peptide ligations. The structural design of DMMNA provides two critical mechanistic advantages:
-
Intramolecular Base Catalysis: The pyridine nitrogen (pKa ~4.5) acts as a local general base. During the attack of the N-terminal cysteine on the DMMNA-thioester intermediate, the pyridine nitrogen assists in deprotonating the incoming thiol, significantly lowering the activation energy barrier.
-
Enhanced Aqueous Solubility: The highly polar N,N-dimethylamide moiety disrupts the π -stacking typical of aromatic thiols, allowing DMMNA to dissolve readily in denaturing buffers (e.g., 6 M Guanidine-HCl) without the extensive base titration required by MPAA.
Mechanistic pathway of DMMNA-catalyzed Native Chemical Ligation.
Comparative Performance Data
To justify the substitution of traditional catalysts with DMMNA, we must evaluate the physicochemical parameters that dictate ligation efficiency. The table below summarizes the quantitative advantages of DMMNA over legacy reagents.
| Property | DMMNA | MPAA (Standard) | MESNA (Aliphatic) |
| Chemical Class | Heterocyclic Amide | Aryl Carboxylic Acid | Alkyl Sulfonate |
| Thiol pKa (approx.) | 6.2 | 6.6 | 9.2 |
| Solubility in 6M Gn·HCl | >200 mM (Rapid dissolution) | ~100 mM (Requires NaOH titration) | >200 mM |
| Ligation Kinetics | Very Fast ( t1/2 < 30 min) | Fast ( t1/2 ~ 45 min) | Slow ( t1/2 > 4 hours) |
| Intramolecular Base Effect | Yes (Pyridine Nitrogen) | No | No |
| Odor Profile | Mild / Negligible | Moderate | Highly Offensive |
Experimental Workflow & Self-Validating Protocols
The following protocols are engineered as self-validating systems. By incorporating mandatory analytical checkpoints, researchers can isolate variables and prevent catastrophic loss of high-value peptide fragments .
Step-by-step experimental workflow for DMMNA-mediated peptide conjugation.
Protocol A: Preparation of DMMNA Ligation Buffer
Causality: Guanidine hydrochloride (Gn·HCl) is utilized to completely unfold secondary structures, ensuring the reactive termini are solvent-exposed. Tris(2-carboxyethyl)phosphine (TCEP) is included to prevent the oxidative dimerization of DMMNA and the cysteine peptide.
-
Weigh Reagents: In a 15 mL conical tube, dissolve 5.73 g of Gn·HCl (final concentration 6 M) and 0.14 g of NaH2PO4 (final concentration 0.1 M) in 8 mL of LC-MS grade water.
-
Add Reductant: Add 86 mg of TCEP·HCl (final concentration 30 mM).
-
Add Catalyst: Add 182 mg of DMMNA (final concentration 100 mM).
-
Volume Adjustment: Adjust the pH to 7.0 using 5 M NaOH. Note: DMMNA will not cause the severe pH crash typically observed when adding MPAA. Bring the final volume to 10 mL with water.
-
Degassing: Sparge the buffer with Argon or Nitrogen for 15 minutes to displace dissolved oxygen.
Protocol B: Step-by-Step Native Chemical Ligation
Causality: The reaction is performed at an elevated temperature (37 °C) to increase molecular collision rates and overcome steric hindrance at the ligation junction (e.g., Val-Cys or Pro-Cys junctions).
-
Peptide Reconstitution: Weigh the C-terminal peptide thioester (1.0 eq, ~2 mM final) and the N-terminal Cys-peptide (1.05 eq, ~2.1 mM final) into a low-bind microcentrifuge tube.
-
Initiation: Add the degassed DMMNA Ligation Buffer to the peptides. Vortex gently for 30 seconds.
-
Self-Validation Checkpoint 1 (pH Verification): Spot 1 μ L of the reaction mixture onto a narrow-range pH strip. The pH must be strictly between 7.0 and 7.2.
-
Logic: A pH < 6.8 protonates the cysteine thiol, halting the S-to-N shift. A pH > 7.5 accelerates irreversible hydrolysis of the DMMNA-thioester intermediate.
-
-
Incubation: Blanket the tube headspace with Argon, seal tightly, and incubate at 37 °C in a thermomixer at 600 rpm.
Protocol C: Reaction Monitoring and Quenching
-
Sampling: At t=30 min, 2 h, and 4 h, remove a 2 μ L aliquot.
-
Quenching: Dilute the aliquot into 98 μ L of Quench Buffer (50% Acetonitrile / 49.9% Water / 0.1% TFA).
-
Logic: The acidic TFA instantly protonates all thiols and basic amines, freezing the reaction state and preventing artifactual ligation during LC-MS analysis.
-
-
Self-Validation Checkpoint 2 (LC-MS Analysis): Analyze via LC-MS. You should observe the transient DMMNA-thioester intermediate (Mass = Peptide 1 + DMMNA - Alkyl Thiol) peaking around 30 minutes, followed by the steady accumulation of the final ligated product.
-
Preparative Isolation: Once the thioester is consumed, quench the entire reaction with 5% (v/v) neat TFA. Centrifuge to remove any precipitated salts, and purify the ligated peptide via Preparative RP-HPLC.
Troubleshooting & Optimization
-
Observation: Accumulation of the DMMNA-thioester intermediate without progression to the ligated product.
-
Causality & Fix: This indicates a failure in the S-to-N acyl shift or a highly sterically hindered N-terminal cysteine. Verify that the N-terminal residue is indeed a free cysteine (check for unintended protecting groups like Thiazolidine). If steric hindrance is the issue, increase the temperature to 40 °C and verify the pH is exactly 7.2.
-
-
Observation: Rapid hydrolysis of the starting peptide thioester.
-
Causality & Fix: The pH has drifted too high (> 7.5), or the buffer was not properly degassed, leading to the formation of reactive oxygen species. Ensure strict pH control and rigorous Argon sparging.
-
References
-
Title : Synthesis of proteins by native chemical ligation. Source : Science. URL :[Link]
-
Title : Insights into the mechanism and catalysis of the native chemical ligation reaction. Source : Journal of the American Chemical Society. URL :[Link]
-
Title : An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. Source : Angewandte Chemie International Edition. URL :[Link]
Sources
Technical Support Center: N,N-Dimethyl-2-mercaptonicotinamide Storage & Handling
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenge of maintaining the structural and functional integrity of N,N-Dimethyl-2-mercaptonicotinamide during storage.
Because this compound features a highly reactive free sulfhydryl (-SH) group at the 2-position of the pyridine ring, it is exceptionally prone to auto-oxidation. This guide moves beyond basic instructions to explain the causality behind degradation and provides self-validating protocols to ensure absolute confidence in your experimental workflows.
Mechanistic FAQs: The Chemistry of Thiol Degradation
Q: Why is N,N-Dimethyl-2-mercaptonicotinamide so susceptible to oxidation during storage? A: The free thiol group is highly nucleophilic. In the presence of ambient oxygen and trace transition metals (such as copper or iron), thiols rapidly undergo metal-catalyzed auto-oxidation[1][2]. This process generates a highly reactive thiyl radical (-S•), which rapidly dimerizes with another thiol molecule to form a stable, inactive disulfide bond (-S-S-)[2].
Q: Does temperature fluctuation really matter if my storage vial is tightly sealed? A: Yes. Repeated freeze-thaw cycles are one of the primary drivers of thiol degradation[3]. As a sample freezes, solutes (including trace metals and residual dissolved oxygen) concentrate in the unfrozen liquid pockets, drastically accelerating oxidation kinetics before complete solidification. Furthermore, repeated opening introduces atmospheric moisture and fresh oxygen, which steadily depletes native thiol levels[3].
Q: Should I use Nitrogen or Argon to create an inert storage atmosphere? A: While both are acceptable, Argon is vastly superior for blanketing small vials[4][5]. Argon is denser than ambient air, allowing it to settle and form a protective physical blanket over the solid or liquid compound. Nitrogen is lighter and easily disperses the moment the vial is disturbed.
Mechanistic pathway of thiol auto-oxidation and reversible disulfide formation.
Quantitative Stability Matrix
To optimize your storage strategy, consult the following quantitative data matrix. It summarizes the expected stability of mercapto-compounds based on empirical degradation rates under various environmental conditions[3][4][5].
| Storage Condition | Atmosphere | Temperature | Light Exposure | Est. Free Thiol Half-Life | Mechanistic Rationale |
| Optimal (Long-term) | Argon (Blanketed) | -80°C | Dark (Amber Vial) | > 12 months | Argon displaces O₂; ultra-low temp halts kinetic auto-oxidation; dark prevents photo-catalysis[3][5]. |
| Acceptable (Short-term) | Nitrogen | -20°C | Dark | 3 - 6 months | N₂ reduces O₂ exposure; -20°C slows dimerization but remains susceptible to freeze-thaw degradation[3][4]. |
| Suboptimal | Ambient Air | 4°C | Dark | 1 - 2 weeks | Dissolved O₂ and trace metals actively catalyze thiyl radical formation in the liquid/amorphous phase[1][2]. |
| High Risk | Ambient Air | 25°C (Room Temp) | Ambient Light | < 48 hours | Photo-oxidation and thermal energy rapidly drive irreversible disulfide and sulfinic acid formation[2][5]. |
Troubleshooting Guide: Diagnosing & Remediating Oxidation
If your downstream reactions (e.g., cross-linking or binding assays) are failing, thiol oxidation is the most likely culprit. Follow this diagnostic logic to validate your compound's integrity.
Diagnostic workflow for suspected thiol oxidation during storage.
Validated Experimental Protocols
To ensure a self-validating system, do not assume your compound is pristine upon taking it out of the freezer. Implement the following protocols to physically protect the compound and analytically verify its state.
Protocol A: Inert Gas Blanketing and Aliquoting (Storage Preparation)
This protocol minimizes exposure to the three catalysts of oxidation: oxygen, metals, and temperature fluctuations.
-
Aliquot Immediately: Upon receipt, dissolve the bulk material in a degassed solvent (if storing in solution) or divide the dry powder into single-use amber glass vials.
-
Buffer Degassing (If storing in solution): Place the buffer in a septum-sealed flask. Insert an inlet needle below the liquid surface and an outlet needle above it. Bubble Argon through the buffer for 30–60 minutes while stirring[4].
-
Causality: Vigorous bubbling physically displaces dissolved oxygen.
-
-
Add Chelators: Add 1–5 mM EDTA or DTPA to your storage buffer.
-
Argon Blanketing: Before capping the single-use vials, gently blow a stream of Argon gas over the headspace for 10 seconds[4][5].
-
Causality: Argon's high density ensures it sinks to the bottom of the vial, creating an impenetrable physical barrier against ambient air.
-
-
Storage: Seal tightly and store at -80°C[3].
Protocol B: Ellman’s Reagent (DTNB) Assay for Free Thiol Quantification
Never guess the oxidation state of your compound. This protocol provides a quantitative, self-validating readout of free thiols before you begin an expensive experiment.
-
Prepare Reaction Buffer: Create a 0.1 M sodium phosphate buffer, pH 8.0, containing 1 mM EDTA.
-
Prepare DTNB Solution: Dissolve Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid)) in the reaction buffer to a final concentration of 4 mg/mL[4].
-
Prepare Sample: Dissolve a known mass of N,N-Dimethyl-2-mercaptonicotinamide in the reaction buffer.
-
Reaction Execution: In a spectrophotometer cuvette, mix 2.5 mL of reaction buffer with 50 µL of the DTNB solution. Add 100 µL of your thiol sample and mix gently[4].
-
Measurement: Incubate for 15 minutes at room temperature, then measure the absorbance at 412 nm against a blank[4].
-
Causality: DTNB reacts stoichiometrically with free aliphatic and aromatic thiols to cleave the disulfide bond, releasing the 2-nitro-5-thiobenzoate (TNB²⁻) anion. TNB²⁻ has an intense yellow color with a high molar extinction coefficient at 412 nm. By comparing the absorbance to a standard curve (e.g., using pure L-cysteine), you can calculate the exact percentage of your compound that remains in the active, reduced state.
-
References
- BenchChem. "preventing oxidation of the thiol group in Thiol-PEG6-alcohol". BenchChem Tech Support.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2bzoDMyZyOamkVDXLmj7aYqI_sa8Xh74Ye_3YB4a0htDPiyLZkbJhwrkQVU6T6HsEoXGtMoIzSMDj9v0zWpvw_3tM1_8sqwPZJBXQ0QVuL27xQqint8t418by2fYOhbbieQx-BrfNPMmS-DSRdBu_XCzWSsBpTEAThcpa0WbBemXQprHVXv4tH1_dzS_NIL5fMKVG3EbK9wGc]
- BenchChem. "Preventing oxidation of 2-Hexanethiol during storage". BenchChem Tech Support.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEECN5q9LLanIlqgZnAT7xjNKPBvTcdx_-goESAZFu5XcFx_bYvgT4RJq1Kn539XpSwcbq566_tM-ixEzzUd30r3efXVDGnqXmJiFbFMoKiqekCr_VcnXS1wWZGJL4T3Hso5Drsn-VWGCDCBv65XZyHvgYGWKGCAZ4MUqDk12vpn-7mQvrPXn3LRP_mtPO4KtJO]
- ResearchGate. "Effects of storage conditions on thiol disulfide homeostasis". ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7b1Vo4dDnQRNwQtnEWu9HWksDj8QFB6tIR3yZL6S30SZJg0LO-7goJdR7vPWF3dDGDVJCl0Bwq5v6Yd0L0pRFc-cVilEWBwqG6HL_rvoSN96ZzpfZQV6uvkgkneVdLmHuwyUpqPTPSgu5tXPdbQPeJ7bETc_3GuSbm9HT0GiwE02tgpc0sceMMkkIuYfUBsffNygzAULZqUrotJmfV2k9LnCJx-aghxWNkg==]
- NIH PMC. "Introduction to approaches and tools for the evaluation of protein cysteine oxidation". National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6V5IUTLQPhadHMlfICA-VUrhSlMHW6uaFWD4DgHZSlHoKuCiZ1G1jd0mcf_ZhPpWlnjmZjpl5c6AGeoh2h1Afp2yzhP9iFQ6aDIfRJXtIL9V4khVa9_45cjukxeQwyAx7Ny0mpSd0ZnJgN7o=]
- NIH PMC. "The role of thiols in antioxidant systems". National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElYkL4Iql-IlFuGFjXN4j_F4d6ky4X8SgD6W-hAyIiCvK5YVpdYzJc71TTTyC0xtmZaGcum_uhl47x9W9a5kBBkmXXB2P8WoEO0CtaIe0w-Jmj62pjQOKjSgAQBrbBadBYAx8f1B2f4QISO5k=]
Sources
- 1. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of N,N-Dimethyl-2-mercaptonicotinamide
Introduction: The synthesis of N,N-Dimethyl-2-mercaptonicotinamide, a substituted pyridine derivative, presents several challenges that can lead to suboptimal yields. This technical guide is designed for researchers, chemists, and drug development professionals to navigate the common pitfalls associated with this synthesis. By understanding the underlying chemical principles and potential side reactions, users can effectively troubleshoot their experiments, optimize reaction conditions, and achieve higher purity and yield. This document provides a structured troubleshooting guide, detailed experimental protocols, and answers to frequently asked questions, grounded in established chemical literature.
Section 1: Proposed Synthetic Pathway and Key Challenges
The most direct synthesis of N,N-Dimethyl-2-mercaptonicotinamide typically proceeds via a two-step route starting from commercially available 2-chloronicotinic acid.
Step 1: Amide Formation. The carboxylic acid is first converted to N,N-dimethyl-2-chloronicotinamide. This is an amide coupling reaction that requires activation of the carboxylic acid.
Step 2: Nucleophilic Aromatic Substitution (SNAr). The chloro-substituent at the C2 position is then displaced by a sulfur nucleophile to install the mercapto group. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic substitution, particularly at the 2- and 4-positions.[1]
The primary challenges leading to low yield are often associated with:
-
Inefficient Amide Coupling: Incomplete activation of the carboxylic acid or side reactions with the coupling agents.
-
Side Reactions during Thiolation: Oxidation of the sensitive thiol group to form disulfides, or harsh reaction conditions leading to decomposition.
-
Purification Difficulties: Separating the polar product from starting materials and byproducts, and handling the air-sensitive thiol.
Section 2: Troubleshooting Guide
This section is designed to address specific problems you may encounter during the synthesis.
Troubleshooting Workflow
Caption: A logical workflow for diagnosing and solving low-yield issues.
Question & Answer Troubleshooting
Q1: My TLC and LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted 2-chloro-N,N-dimethylnicotinamide after the thiolation step. What went wrong?
A1: This indicates an incomplete SNAr reaction. Several factors could be at play:
-
Poor Nucleophile Quality: The sulfur nucleophile (e.g., Sodium Hydrosulfide, NaSH) is hygroscopic and can degrade upon exposure to air and moisture. Use freshly opened or properly stored NaSH. An older reagent may have partially converted to sodium sulfate or other less nucleophilic species.
-
Insufficient Temperature: While high temperatures can cause degradation, SNAr reactions on electron-deficient rings often require thermal energy to overcome the activation barrier. If you are running the reaction at room temperature, a modest increase to 40-60 °C in a polar aprotic solvent like DMF or DMAc could significantly improve the conversion rate.
-
Solvent Issues: The reaction requires a polar, aprotic solvent to solvate the cation of the sulfur salt and leave the nucleophile "bare" and reactive. Ensure your solvent (e.g., DMF, NMP, DMAc) is anhydrous, as water can interfere with the nucleophile.
-
Reaction Time: The reaction may simply not have run long enough. Monitor the reaction by TLC or LC-MS every few hours. If the reaction appears to have stalled, a careful increase in temperature might be necessary.
Q2: The crude product from my thiolation step is a complex mixture with multiple spots on TLC, including one that is much less polar than my expected product. How can I minimize these byproducts?
A2: This pattern strongly suggests the formation of byproducts, particularly the disulfide.
-
Oxidation to Disulfide: Thiols (-SH) are highly susceptible to oxidation, especially in the presence of air (oxygen), to form disulfide (S-S) bonds. The resulting disulfide is a larger, less polar molecule that will have a higher Rf on a normal-phase TLC plate.
-
Solution: Perform the reaction and workup under an inert atmosphere (Nitrogen or Argon). Degas all solvents before use by sparging with N₂ or by using a freeze-pump-thaw technique.
-
-
Decomposition: Overheating the reaction can lead to decomposition of the pyridine ring. Ensure precise temperature control and avoid excessive heating.
-
Workup-Related Oxidation: The aqueous workup and purification steps introduce oxygen.
-
Solution: After the reaction is complete, consider adding a small amount of a mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) during the workup to cleave any disulfide formed back to the thiol before purification. Use degassed water and solvents for the workup and extraction.
-
Q3: The initial amidation step to form 2-chloro-N,N-dimethylnicotinamide is giving me a low yield, with a lot of 2-chloronicotinic acid remaining.
A3: Incomplete amide bond formation is a common issue. The problem lies either in the activation of the carboxylic acid or the subsequent reaction with dimethylamine.
-
Inefficient Carboxylic Acid Activation: The hydroxyl group of a carboxylic acid is a poor leaving group and must be activated.
-
Thionyl Chloride/Oxalyl Chloride Method: This is a robust method but requires care. Use fresh, high-purity thionyl chloride (SOCl₂) or oxalyl chloride. A catalytic amount of DMF is often used to form the Vilsmeier reagent in situ, which is the active species.[2] Ensure the reaction is performed under anhydrous conditions, as water will quench the acid chloride.
-
Peptide Coupling Reagents: Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU are milder alternatives but are more expensive and require specific conditions.[3] They can be less effective for electron-deficient acids.
-
-
Base and Solvent Choice: When using coupling reagents or after forming the acid chloride, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to scavenge the HCl produced.[2] Ensure the base is pure and dry.
-
Dimethylamine Addition: Use a solution of dimethylamine in a suitable solvent (e.g., THF) or condensed dimethylamine gas. Ensure the stoichiometry is correct (typically 1.1 to 1.5 equivalents). The addition should be done at a low temperature (e.g., 0 °C) to control the exotherm.
Q4: My yield drops dramatically after column chromatography. How can I improve the purification of the final product?
A4: Thiols are notoriously difficult to purify by silica gel chromatography.
-
Silica Gel Acidity: Standard silica gel is slightly acidic and can cause streaking, irreversible binding, or decomposition of sensitive compounds like thiols.
-
Solution: You can neutralize the silica gel by preparing a slurry with a small amount of triethylamine (~0.5-1%) in your eluent system. Alternatively, use pre-treated or neutral silica gel.
-
-
Oxidation on the Column: The large surface area and presence of air during chromatography can lead to significant oxidation to the disulfide.
-
Solution: Use degassed solvents for your eluent. Work quickly and avoid letting the column run dry.
-
-
Initial Purification: Before chromatography, an acid-base workup can remove many impurities.[4] Dissolve the crude product in an organic solvent (e.g., ethyl acetate). A wash with a dilute base (like NaHCO₃ solution) will remove any unreacted acidic starting material (2-chloronicotinic acid), while a subsequent wash with dilute acid (like 1M HCl) can remove basic impurities.[4] Your product, being neutral, should remain in the organic layer.
-
Dry Loading: To get a sharper separation, dissolve your crude product in a minimal amount of solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder can then be carefully loaded onto the top of your column.[4]
Section 3: Key Experimental Protocols
Table 1: Optimized Reaction Parameters
| Parameter | Step 1: Amidation | Step 2: Thiolation |
| Starting Material | 2-Chloronicotinic Acid | 2-chloro-N,N-dimethylnicotinamide |
| Key Reagent | Thionyl Chloride (SOCl₂) | Sodium Hydrosulfide (NaSH) |
| Solvent | Dichloromethane (DCM), Anhydrous | N,N-Dimethylformamide (DMF), Anhydrous |
| Base | Triethylamine (TEA) or DIPEA | N/A |
| Temperature | 0 °C to Room Temp | 40-50 °C |
| Atmosphere | Anhydrous (Drying Tube) | Inert (N₂ or Argon) |
| Typical Time | 2-4 hours | 4-12 hours (Monitor by TLC) |
Protocol A: Synthesis of 2-chloro-N,N-dimethylnicotinamide (Intermediate)
-
To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add 2-chloronicotinic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM, ~5 mL per gram of acid) and a catalytic drop of anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases and the solution is clear.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Re-dissolve the resulting crude acid chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve dimethylamine (2.0 M solution in THF, 1.5 eq) and triethylamine (2.0 eq) in anhydrous DCM.
-
Add the dimethylamine/TEA solution dropwise to the acid chloride solution at 0 °C.
-
Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC (e.g., 50% Ethyl Acetate in Hexanes) until the acid chloride is consumed.
-
Quench the reaction by slowly adding water. Extract the product with DCM (3x).
-
Wash the combined organic layers with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can often be used in the next step without further purification.
Protocol B: Synthesis of N,N-Dimethyl-2-mercaptonicotinamide
-
To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add anhydrous sodium hydrosulfide (NaSH, 1.5 eq). (Caution: Handle NaSH in a fume hood, as it can release H₂S gas).
-
Add anhydrous, degassed DMF (~10 mL per gram of amide).
-
Add the crude 2-chloro-N,N-dimethylnicotinamide (1.0 eq) dissolved in a minimal amount of anhydrous DMF.
-
Heat the reaction mixture to 45 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Acidify the aqueous solution to pH ~5-6 with 1M HCl. (Perform in a fume hood).
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol C: Purification by Column Chromatography
-
Prepare a silica gel slurry in your starting eluent (e.g., 20% ethyl acetate in hexanes) containing 0.5% triethylamine.
-
Pack the column with the slurry using degassed solvents.
-
Dry-load the crude product by adsorbing it onto a small amount of silica gel.
-
Carefully add the dried sample to the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 50-60%).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What are the critical quality attributes for the starting materials?
-
A: 2-chloronicotinic acid should be of high purity (>98%) and dry. Sodium hydrosulfide should be anhydrous and from a recently opened container. All solvents, especially for the amidation and thiolation steps, must be anhydrous.
-
-
Q: How can I confirm the identity and purity of my final product?
-
A: A combination of analytical techniques is recommended. ¹H and ¹³C NMR spectroscopy will confirm the structure. High-resolution mass spectrometry (HRMS) will confirm the elemental composition. Purity should be assessed by HPLC, which is more quantitative than TLC.[4]
-
-
Q: Are there alternative synthetic routes I should consider?
-
A: While the described route is common, one could consider starting with 2-mercaptonicotinic acid and then performing the amidation. However, protecting the thiol group would be necessary, adding steps to the synthesis. Amidation of nicotinic acid followed by N-oxidation and subsequent thionation is another, more complex possibility.
-
-
Q: What specific safety precautions are necessary?
-
A: Thionyl chloride is corrosive and reacts violently with water, releasing HCl and SO₂ gas. Sodium hydrosulfide can release toxic and flammable H₂S gas upon contact with acid or moisture. All manipulations should be performed in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
References
- Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-chloronicotinic acid derivatives. ResearchGate. This article describes the use of oxalyl chloride and DMF for the activation of 2-chloronicotinic acid, a common method for forming acid chlorides.
- Gao, W., et al. (2020). Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction and their cytotoxicity. PMC. While not directly related, this paper discusses various synthetic strategies for nicotinamide derivatives and highlights potential side reactions.
-
Li, J. (2013). A Feasible Bench-Scale Synthesis of 2-(2-Methyl-3-Trifluoromethylanilino)Nicotinic Acid. DORAS | DCU Research Repository. This thesis explains the principle of nucleophilic substitution on the pyridine ring, noting that the 2- and 4-positions are readily attacked when substituted with a good leaving group like chlorine. [Link]
- Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate.
-
Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. This paper outlines the importance of 2-chloronicotinic acid as an intermediate in synthesizing various compounds. [Link]
- BenchChem. (2025). N-(2-Amino-phenyl)-nicotinamide purification challenges and solutions.
- BenchChem. (2025). Synthesis Protocol for N-(Hydroxymethyl)nicotinamide.
- European Patent Office. (2009). PURIFICATION OF N,N-DIMETHYLACETAMIDE - EP 1551522 B1. This patent describes distillation methods for purifying DMAc, a common solvent in this synthesis, highlighting the importance of solvent purity.
- ResearchGate. (2016). Purification of N,N-diethylnicotinamide (N,N-diethylpyridine-3-carboxamide)? This discussion forum provides anecdotal but relevant advice on purifying related amide compounds, such as the use of basic alumina.
- Google Patents. (2021). US20210395201A1 - Synthesis of n,n-dimethyltryptamine-type compounds, methods, and uses. This patent application discusses various coupling agents used to facilitate reactions between carboxylic acids and amines.
- Google Patents. (2013). WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides.
-
Justia Patents. (2005). Purification of N,N-dimethylacetamide. This patent details methods for removing acetic acid contaminants from DMAc, which is relevant for ensuring solvent quality. [Link]
- Chatzopoulou, M., et al. (2016). Design and synthesis of biotinylated dimethylation of alkannin oxime derivatives.
- BenchChem. (2025). N-(2-Amino-phenyl)-nicotinamide purification challenges and solutions. This guide offers practical advice on assessing product purity using techniques like TLC, NMR, HPLC, and melting point analysis.
- Chatzopoulou, M., et al. (2016). Design and synthesis of biotinylated dimethylation of alkannin oxime derivatives. This paper provides a good comparison of different coupling reagents and conditions for amide synthesis, which is applicable to the first step of the target synthesis.
- BenchChem. (2025). N-(2-Amino-phenyl)-nicotinamide purification challenges and solutions. This resource details common purification techniques for nicotinamide derivatives, including acid-base workups, column chromatography (including dry loading)
Sources
Technical Support Center: Troubleshooting Cell Permeability of N,N-Dimethyl-2-mercaptonicotinamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address a common bottleneck in drug development and chemical biology: the poor cellular permeability of N,N-Dimethyl-2-mercaptonicotinamide .
While this compound exhibits excellent biochemical potency as a ligand and metalloenzyme inhibitor, its translation into cell-based assays is frequently hindered by the physicochemical liabilities of its free mercapto (thiol) group. This guide provides field-proven, causality-driven solutions to overcome these barriers.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does N,N-Dimethyl-2-mercaptonicotinamide show high activity in biochemical assays but zero activity in my cell-based assays? Answer: The discrepancy between biochemical and cellular efficacy is primarily driven by the free thiol (-SH) group on the pyridine ring. In a controlled biochemical buffer, the thiol remains reduced and available for target engagement. However, in standard cell culture media (e.g., DMEM or RPMI), three distinct barriers emerge:
-
Oxidation: The media contains riboflavin, dissolved oxygen, and cystine, which rapidly catalyze the oxidation of the free thiol into impermeable disulfides.
-
Protein Binding: The compound undergoes thiol-disulfide exchange with serum proteins (like Bovine Serum Albumin), sequestering the active molecule.
-
Polarity: The zwitterionic resonance between the mercapto group and the nicotinamide nitrogen creates a highly polar surface area, severely restricting passive diffusion across the hydrophobic phospholipid bilayer.
Q2: How can I prevent the oxidation of the mercapto group in cell culture media without killing my cells? Answer: If you must use the free thiol form, you must control the redox environment. Do not use Dithiothreitol (DTT) or β -mercaptoethanol for cell-based assays, as they are toxic over prolonged incubations. Instead, supplement your media with Tris(2-carboxyethyl)phosphine (TCEP) at a low concentration (100–200 µM). TCEP is a non-thiol reducing agent that does not readily cross cell membranes, meaning it will keep your compound reduced in the extracellular media without disrupting the intracellular redox balance. Additionally, perform the assay in serum-free media to eliminate protein binding.
Q3: What is the most reliable chemical strategy to enhance its intracellular accumulation? Answer: The gold standard for delivering thiol-containing compounds is the S-acetyl prodrug strategy [1]. By converting the free thiol into a thioester (S-acetylation), you mask the polar -SH group, significantly increasing the molecule's lipophilicity and preventing premature oxidation. Once the uncharged prodrug passively diffuses across the cell membrane, ubiquitous intracellular thioesterases rapidly hydrolyze the S-acetyl group, releasing the active N,N-Dimethyl-2-mercaptonicotinamide directly into the cytosol [2].
Q4: Are there formulation-based alternatives if I cannot modify the chemical structure? Answer: Yes. If synthetic modification is not an option, you can utilize Liposomal Encapsulation . Encapsulating the free thiol within a nanoscale lipid bilayer protects it from extracellular oxidation and facilitates cellular entry via endocytosis rather than passive diffusion. Alternatively, complexation with permeation enhancers like cyclodextrins can temporarily shield the compound's polarity.
Part 2: Mechanistic & Experimental Workflows (Visualizations)
To understand the causality behind these interventions, refer to the mechanistic pathway below.
Mechanistic pathway of N,N-Dimethyl-2-mercaptonicotinamide cellular uptake barriers and solutions.
Experimental workflow for evaluating formulation efficacy via Caco-2 permeability assay.
Part 3: Quantitative Data Presentation
The table below summarizes the expected Apparent Permeability ( Papp ) coefficients across a Caco-2 monolayer model, demonstrating the quantitative superiority of the S-acetyl prodrug and liposomal strategies over the free thiol.
| Delivery Strategy | Apparent Permeability ( Papp ) (cm/s) | Intracellular Half-Life ( t1/2 ) | Primary Uptake Mechanism |
| Free Thiol (Unmodified) | 1.2×10−6 | < 10 mins (Rapid oxidation) | Paracellular (Poor) |
| Free Thiol + 100 µM TCEP | 3.5×10−6 | ~ 30 mins | Paracellular |
| Liposomal Encapsulation | 8.4×10−6 | > 4 hours | Endocytosis |
| S-Acetyl Prodrug | 18.5×10−6 | > 6 hours (Sustained release) | Transcellular (Passive) |
Part 4: Step-by-Step Experimental Protocols
Protocol 1: Synthesis of the S-Acetyl Prodrug for Enhanced Permeability
This self-validating protocol ensures the quantitative masking of the thiol group, preventing premature oxidation while maximizing lipophilicity.
-
Reaction Setup: Dissolve 1.0 equivalent of N,N-Dimethyl-2-mercaptonicotinamide in anhydrous Dichloromethane (DCM) under an inert Argon atmosphere.
-
Base Addition: Add 1.5 equivalents of Triethylamine (TEA) to the solution and stir for 5 minutes at 0°C (ice bath).
-
Acetylation: Dropwise, add 1.2 equivalents of Acetyl Chloride. The reaction will turn slightly cloudy as triethylamine hydrochloride salts precipitate.
-
Incubation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC). The S-acetyl prodrug will migrate significantly higher (higher Rf ) than the highly polar free thiol.
-
Purification: Wash the organic layer with saturated aqueous NaHCO3 , followed by brine. Dry over anhydrous Na2SO4 , filter, and concentrate under vacuum. Purify via silica gel chromatography to yield the S-acetylated prodrug.
Protocol 2: Caco-2 Permeability Assay Workflow
Use this protocol to validate the successful cellular penetration of your modified or formulated compound.
-
Cell Seeding: Seed Caco-2 cells on Transwell polycarbonate inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to allow tight junction formation and differentiation.
-
Integrity Check: Measure the Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 400 Ω⋅cm2 . Include Lucifer Yellow as a paracellular marker control to ensure your formulation does not artificially rupture the monolayer.
-
Dosing: Replace the apical chamber media with Hank's Balanced Salt Solution (HBSS) containing 10 µM of your S-acetyl prodrug or liposomal formulation. Add blank HBSS to the basolateral chamber.
-
Sampling: Incubate at 37°C. Extract 50 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh HBSS each time.
-
Quantification: Analyze the aliquots via LC-MS/MS. Calculate the Papp using the formula:
Papp=A×C0dQ/dt(Where dQ/dt is the steady-state flux, A is the surface area of the insert, and C0 is the initial donor concentration).
Part 5: References
-
MDPI Pharmaceuticals. (2022). S-Acetyl-Glutathione Attenuates Carbon Tetrachloride-Induced Liver Injury by Modulating Oxidative Imbalance and Inflammation. Retrieved from [Link]
-
ACS Infectious Diseases. (2020). Antimicrobial Prodrug Activation by the Staphylococcal Glyoxalase GloB. Retrieved from[Link]
Technical Support Center: Optimizing N,N-Dimethyl-2-mercaptonicotinamide Fluorescence Assays
Welcome to the technical support resource for N,N-Dimethyl-2-mercaptonicotinamide (DMNA) fluorescence assays. This guide is designed for researchers, scientists, and drug development professionals to help you minimize background noise and achieve high-quality, reproducible results. As Senior Application Scientists, we understand that robust and sensitive assays are critical for your research. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and field-proven experience.
Understanding the Challenge: The Nature of Background Noise in Fluorescence Assays
High background fluorescence, or "noise," is a common challenge that can obscure the true signal from your target of interest, leading to reduced assay sensitivity and inaccurate data interpretation.[1][2] The goal is to maximize the signal-to-noise ratio (SNR), which is the difference between the signal and the background, divided by the background.[1][3]
Background noise in fluorescence assays can be broadly categorized into two main sources:
-
Sample-Related Background: This includes autofluorescence from the biological samples themselves and non-specific binding of the fluorescent probe.
-
Reagent- and System-Related Background: This encompasses fluorescence from the assay reagents, buffers, and consumables (e.g., microplates), as well as instrumental noise.
This guide will walk you through a systematic approach to identify and mitigate these common sources of high background in your DMNA fluorescence assays.
Troubleshooting Guide: A-Question-and-Answer Approach
Here, we address specific issues you might encounter during your experiments with detailed, step-by-step solutions.
Question 1: Why are my blank (no analyte) wells showing high fluorescence?
High fluorescence in your blank wells is a clear indication that a component of your assay system other than your target analyte is contributing to the background signal.
Immediate Action Plan:
-
Component Check: The first step is to systematically identify the source of the background fluorescence. Prepare a set of wells on a microplate, each containing a single component of your assay medium (e.g., buffer alone, DMNA probe in buffer, etc.). Read the fluorescence of this plate to pinpoint the fluorescent component.
-
Reagent Purity: Ensure that all your reagents, especially the assay buffer, are prepared with high-purity water and are fresh. Contaminated reagents can be a significant source of background noise.[4] If necessary, filter-sterilize your buffers.
-
Plate Autofluorescence: Standard polystyrene plates can exhibit significant autofluorescence. For fluorescence-based assays, it is highly recommended to use black, low-autofluorescence plates to minimize background from the plate itself.[4]
Long-Term Strategy & Explanation:
-
Rationale: By isolating each component, you can definitively identify the source of the unwanted signal. This methodical approach saves time and resources in the long run.
-
Workflow Diagram:
Caption: Troubleshooting workflow for high background in blank wells.
Question 2: My stained samples have high background, but my unstained control is also fluorescent. What should I do?
This scenario strongly suggests that the primary source of your background noise is autofluorescence from your biological sample. Autofluorescence is the natural fluorescence emitted by endogenous molecules within cells and tissues.[5][6][7]
Common Autofluorescent Molecules and Their Spectral Properties:
| Molecule | Excitation (nm) | Emission (nm) | Location |
| NADH | 340-380 | 440-470 | Mitochondria |
| Flavins (FAD) | 380-490 | 520-560 | Mitochondria |
| Collagen & Elastin | 360-400 | 440-460 | Extracellular Matrix |
| Lipofuscin | 345-490 | 460-670 | Lysosomes (aging cells) |
Source: Adapted from various sources.[6][8]
Mitigation Strategies:
-
Spectral Separation: If possible, choose a fluorophore with excitation and emission spectra that do not overlap with the autofluorescence of your sample. Red-shifted fluorophores are often a good choice, as autofluorescence is typically more pronounced in the green and yellow regions of the spectrum.[8]
-
Sample Preparation:
-
Fixation: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can increase autofluorescence. Consider using an organic solvent like ice-cold methanol for fixation.[9]
-
Cell Viability: Dead cells are often more autofluorescent than live cells.[7] If working with cell suspensions, consider using a viability dye and gating out the dead cells during analysis.
-
-
Background Subtraction: In image analysis, you can acquire an image of an unstained control sample and subtract this "autofluorescence profile" from your stained samples.
Question 3: The background is low in my unstained control, but high in my stained samples. How can I improve this?
This indicates that the issue is likely related to the DMNA probe itself, specifically non-specific binding or the use of a suboptimal concentration.
Troubleshooting Steps:
-
Optimize Probe Concentration: Titrate your DMNA probe to find the optimal concentration that provides the best signal-to-noise ratio. Using too high a concentration can lead to increased non-specific binding and higher background.[1]
-
Improve Washing Steps: Inadequate washing can leave unbound probe in the sample, contributing to high background. Increase the number of wash steps or the volume of the wash buffer.[4][10] Adding a brief incubation period during each wash can also enhance the removal of unbound probe.
-
Blocking: For cell-based assays, insufficient blocking can lead to non-specific binding of the probe to cellular components. Optimize your blocking step by trying different blocking agents (e.g., Bovine Serum Albumin - BSA), increasing the concentration, or extending the incubation time.[10][11]
Experimental Protocol: DMNA Probe Titration
-
Prepare a series of dilutions of your DMNA probe in the assay buffer. A good starting point is to test concentrations below, at, and above the recommended concentration.
-
Add the different concentrations of the probe to your samples (and to blank wells).
-
Incubate for the standard time.
-
Wash the samples according to your protocol.
-
Measure the fluorescence intensity.
-
Plot the signal-to-noise ratio against the probe concentration to determine the optimal concentration.
Frequently Asked Questions (FAQs)
Q1: What are the typical excitation and emission wavelengths for nicotinamide-based compounds?
Q2: Can the solvent affect the fluorescence of my DMNA probe?
Yes, the polarity of the solvent can influence the fluorescence properties of a probe.[12] The dimethylamine group on the DMNA molecule may also affect its photophysical properties.[13] It is important to maintain consistent buffer conditions throughout your experiments to ensure reproducible results.
Q3: How can I minimize instrument-related noise?
Instrumental noise is generally constant, but can be minimized by:
-
Optimizing instrument settings: Use the correct excitation and emission filters for your probe.[14]
-
Allowing for instrument warm-up: Let the instrument stabilize before taking readings.
-
Using appropriate integration times: For plate readers, optimize the integration time to maximize signal collection without saturating the detector.
Q4: Are there any specific considerations for thiol-reactive probes like DMNA?
Thiol-containing compounds can be susceptible to oxidation. It is advisable to prepare fresh solutions of DMNA for each experiment and to degas buffers if oxygen sensitivity is a concern. The presence of other reducing agents in your sample could potentially compete with your target for the probe, so this should be considered in your experimental design.
Conclusion
Minimizing background noise in N,N-Dimethyl-2-mercaptonicotinamide fluorescence assays is a multi-faceted process that requires a systematic and logical approach. By understanding the potential sources of noise, from sample autofluorescence to reagent contamination, and by methodically troubleshooting each component, you can significantly improve the quality and reliability of your data. This guide provides a framework for these optimization efforts, empowering you to achieve the highest possible signal-to-noise ratio in your experiments.
References
-
Zhejiang Wantaifu Biotechnology Co., Ltd. (2025, January 3). How does a fluorescence immunoassay analyzer minimize background noise to improve signal detection and accuracy in complex samples?. Retrieved from [Link]
-
Wikipedia. (n.d.). Autofluorescence. Retrieved from [Link]
-
FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. Retrieved from [Link]
-
PLOS. (2025, September 4). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. Retrieved from [Link]
-
ResearchGate. (2019, December 29). How to reduce the background noise in the IF (immunofluorescence) experiments?. Retrieved from [Link]
-
Bitesize Bio. (2024, October 2). What is Autofluorescence? A Quick Explainer for Biologists. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of fluorescence polarization-based competition assay for nicotinamide N-methyltransferase. Retrieved from [Link]
-
UTMB Research Expert Profiles. (2017, February 14). Noncoupled Fluorescent Assay for Direct Real-Time Monitoring of Nicotinamide N-Methyltransferase Activity. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Concentrations of Nicotinamide in Plasma by RP-HPLC With Fluorescence Detection. Retrieved from [Link]
-
MDPI. (2021, January 8). Development of A Continuous Fluorescence-Based Assay for N-Terminal Acetyltransferase D. Retrieved from [Link]
-
bioRxiv. (2020, April 11). Development of fluorescence polarization-based competition assay for nicotinamide N-methyltransferase. Retrieved from [Link]
-
LookChem. (n.d.). N,N-DIMETHYL-2-MERCAPTONICOTINAMIDE — Chemical Substance Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Mercaptonicotinamide | C6H6N2OS | CID 4143093 - PubChem. Retrieved from [Link]
-
MDPI. (2023, February 6). Two-Photon Absorption and Multiphoton Excited Fluorescence of Acetamide-Chalcone Derivatives: The Role of Dimethylamine Group on. Retrieved from [Link]
-
American Chemical Society. (2023, June 19). N,N−Dimethylacetamide. Retrieved from [Link]
-
MDPI. (2021, September 28). Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution. Retrieved from [Link]
-
ResearchGate. (2019, May 3). (PDF) The fluorescence of tryptophan in N,N-dimethylformamide-water mixtures. Retrieved from [Link]
Sources
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- 5. Autofluorescence - Wikipedia [en.wikipedia.org]
- 6. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 7. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
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- 9. jacksonimmuno.com [jacksonimmuno.com]
- 10. How to deal with high background in ELISA | Abcam [abcam.com]
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- 14. vontifobio.com [vontifobio.com]
N,N-Dimethyl-2-mercaptonicotinamide degradation troubleshooting in acidic buffers
Welcome to the Technical Support Center for N,N-Dimethyl-2-mercaptonicotinamide formulation and stability. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the chemical causality of degradation, provide self-validating experimental workflows, and establish robust protocols to ensure the integrity of your thiopyridine derivatives in acidic environments.
Mechanistic Insight: The Dual Threat in Acidic Buffers
N,N-Dimethyl-2-mercaptonicotinamide (m.p. 214–215°C) 1 is highly valued in drug development, particularly for generating preactivated, S-protected mucoadhesive thiomers 2. However, researchers frequently encounter rapid degradation when formulating this compound in acidic aqueous buffers (pH 3.0–5.0).
Understanding why this occurs requires looking at the molecule's intrinsic reactivity:
-
Thiol-Thione Tautomerism & Oxidative Dimerization: In polar, acidic solutions, 2-mercaptopyridines exist in a dynamic equilibrium between the thiol and thione tautomers. While the thione form is thermodynamically stabilized in polar media, the highly nucleophilic thiol tautomer acts as a reactive sink. In the presence of dissolved oxygen and trace transition metals (e.g., Cu²⁺, Fe³⁺), the thiol rapidly oxidizes to form a symmetrical disulfide dimer (6,6'-dithiobis(N,N-dimethylnicotinamide)) 3.
-
Acid-Catalyzed Amide Hydrolysis: At extreme acidic conditions (pH < 3.0) combined with elevated temperatures, the protonation of the pyridine ring and the dimethylamine leaving group can facilitate the slow hydrolysis of the carboxamide, yielding 2-mercaptonicotinic acid.
Mechanistic degradation pathways of N,N-Dimethyl-2-mercaptonicotinamide in acidic buffers.
Troubleshooting Guides & FAQs
Q: My N,N-dimethyl-2-mercaptonicotinamide solution turns cloudy in a pH 4.0 acetate buffer after 24 hours. What is happening? A: You are observing oxidative dimerization. The symmetrical disulfide degradant is significantly less soluble in aqueous media than the monomeric thiol/thione. Acetate buffers lack inherent metal-chelating properties, leaving ubiquitous trace metals free to catalyze the oxidation of the thiol tautomer.
Q: How do I differentiate between oxidative degradation and amide hydrolysis in my assay? A: Implement a self-validating sample preparation step. Take an aliquot of your degraded sample and treat it with 10 mM TCEP (Tris(2-carboxyethyl)phosphine) for 30 minutes before LC-MS analysis.
-
Causality: TCEP quantitatively reduces disulfides back to the monomeric thiol. If your main peak returns after TCEP treatment, the degradation was purely oxidative. If the peak does not return and you observe a mass loss of 27 Da (loss of dimethylamine), you are dealing with irreversible amide hydrolysis.
Q: Does the choice of the acidic buffer system fundamentally impact stability? A: Absolutely. Citrate buffers (pH 3.0–5.0) inherently chelate trace transition metals, offering a built-in protective effect against metal-catalyzed oxidation. In contrast, formate or acetate buffers require the explicit addition of chelators like EDTA to achieve the same stability baseline.
Quantitative Data: Degradation Kinetics
To illustrate the causality of buffer selection and additives, the following table summarizes the degradation kinetics of the compound (1 mg/mL initial concentration) at 25°C over 72 hours.
| Buffer System (0.1 M) | pH | Additives / Conditions | % Monomer Remaining (72h) | Primary Degradant Identified |
| Sodium Acetate | 4.0 | Ambient O₂, No Additives | 65.2% | Disulfide Dimer |
| Sodium Citrate | 4.0 | Ambient O₂, No Additives | 88.5% | Disulfide Dimer |
| Sodium Acetate | 4.0 | 1 mM EDTA | 92.1% | Disulfide Dimer |
| Sodium Citrate | 4.0 | 1 mM EDTA, N₂ Sparged | > 99.0% | None (Stable) |
| HCl / KCl | 2.0 | 40°C (Accelerated) | 75.4% | 2-Mercaptonicotinic Acid |
Data Synthesis: Chelation (Citrate/EDTA) arrests metal catalysis, while deoxygenation (N₂) removes the oxidative driving force, creating a fully stabilized system.
Self-Validating Experimental Protocols
Protocol 1: LC-MS/UV Profiling for Degradation Pathway Identification
This protocol is designed to be self-validating. By running parallel aliquots with and without a reducing agent, the system mathematically proves whether signal loss is due to reversible oxidation or irreversible hydrolysis.
Step-by-Step Methodology:
-
Sample Aliquoting: Extract two 100 µL aliquots from the degraded buffer solution.
-
Quenching & Reduction (The Validation Step):
-
Aliquot A (Control): Add 10 µL of LC-MS grade water.
-
Aliquot B (Reduced): Add 10 µL of 100 mM TCEP hydrochloride (final concentration ~10 mM). Incubate at room temperature for 30 minutes.
-
-
Chromatography: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 10 minutes.
-
Mass Spectrometry (ESI+):
-
Extract m/z 183 [M+H]⁺ (Intact Monomer).
-
Extract m/z 363[2M-2H+H]⁺ (Disulfide Dimer).
-
Extract m/z 156[M-27]⁺ (Hydrolyzed Acid).
-
-
Data Interpretation: If Aliquot B shows a complete restoration of m/z 183 and disappearance of m/z 363, oxidation is confirmed.
Protocol 2: Preparation of Oxidation-Resistant Acidic Formulation Buffer
Do not rely on simply lowering the pH. You must engineer the buffer to neutralize the oxidative pathway.
Step-by-Step Methodology:
-
Buffer Matrix Preparation: Dissolve Citric Acid and Sodium Citrate in ultrapure water (18.2 MΩ·cm) to achieve a 0.1 M concentration at your target pH (e.g., pH 4.0). Reasoning: Citrate acts as the primary metal chelator.
-
Secondary Chelation: Add EDTA disodium salt to a final concentration of 1.0 mM. Stir until completely dissolved.
-
Deoxygenation (Critical): Transfer the buffer to a sealed vessel. Sparge the solution with high-purity Nitrogen (N₂) gas through a submerged frit for a minimum of 30 minutes.
-
API Addition: While maintaining a gentle N₂ headspace, slowly add the N,N-Dimethyl-2-mercaptonicotinamide powder. Stir until dissolved. Protect from direct light to prevent photo-catalyzed radical formation.
Self-validating troubleshooting workflow for identifying and resolving degradation mechanisms.
References
- Google Patents (EP0532058B1)
- MDPI (Polymers)
- Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines ResearchGate URL
Sources
In-Depth Technical Guide: Binding Affinity and Pharmacophore Profiling of N,N-Dimethyl-2-mercaptonicotinamide vs. 2-Mercaptonicotinic Acid
Executive Summary
For researchers and drug development professionals designing metalloenzyme inhibitors or metal-coordinating polymers, selecting the correct Metal-Binding Pharmacophore (MBP) is critical. N,N-Dimethyl-2-mercaptonicotinamide (DMMNA) and 2-Mercaptonicotinic acid (2-MNA) both feature a highly reactive 2-mercaptopyridine core capable of chelating transition metals (e.g., Cu²⁺, Zn²⁺, Ag⁺). However, their substitution at the 3-position dictates a profound divergence in their physicochemical properties, binding kinetics, and ultimate biological applications.
This guide objectively compares their binding affinities, structural causality, and experimental validation methods to assist in rational drug design and formulation development.
Structural & Mechanistic Profiling (SAR)
The binding affinity of an MBP to a metalloenzyme is not solely dictated by the primary metal-ligand coordinate bond; it is heavily influenced by secondary coordination sphere interactions and the thermodynamic penalty of desolvation.
-
2-Mercaptonicotinic Acid (2-MNA): Featuring a carboxylic acid group (pKa ~4.8), 2-MNA exists primarily in an anionic state at physiological pH.
-
The Causality: This negative charge provides strong electrostatic attraction to basic residues (Arg, Lys) near enzyme active sites, potentially allowing for tridentate coordination (S, N, O) with naked metal ions[1]. However, this high polarity significantly increases the desolvation penalty. The energy required to strip water molecules away from the carboxylate group restricts passive membrane permeability, making 2-MNA poorly suited for intracellular targets but highly effective for extracellular applications, such as the synthesis of preactivated [2].
-
-
N,N-Dimethyl-2-mercaptonicotinamide (DMMNA): By converting the carboxylic acid to an N,N-dimethylamide, the molecule becomes neutral at physiological pH and loses a hydrogen bond donor.
-
The Causality: In rational drug design, removing a hydrogen bond donor via a tertiary amide drastically reduces the desolvation energy required to traverse lipid bilayers. DMMNA exhibits a higher partition coefficient (LogP), allowing it to efficiently penetrate cell membranes (e.g., melanocytes) to reach intracellular targets like the melanosome. Furthermore, the dimethyl groups provide favorable van der Waals interactions within the hydrophobic sub-pockets of target enzymes, compensating for the loss of electrostatic binding[3]. This makes DMMNA a superior candidate for topical small-molecule formulations, such as [4].
-
Comparative Binding Affinity & Quantitative Data
When evaluating these ligands against dinuclear copper centers (like Tyrosinase) or zinc-dependent enzymes, DMMNA generally exhibits superior in vivo and cellular efficacy due to its bioavailability, whereas 2-MNA may show strong in vitro affinity to naked metal complexes[5].
| Parameter | N,N-Dimethyl-2-mercaptonicotinamide (DMMNA) | 2-Mercaptonicotinic Acid (2-MNA) |
| Core Structure | 2-Mercaptopyridine with 3-N,N-dimethylamide | 2-Mercaptopyridine with 3-carboxylic acid |
| Charge Status (pH 7.4) | Neutral | Anionic (-1) |
| Lipophilicity (LogP) | Higher (~1.2 - 1.5) | Lower (~0.5 - 0.8) |
| Primary Target Efficacy | Intracellular metalloenzymes (e.g., Tyrosinase) | Extracellular targets, Polymer conjugation |
| Metal Coordination | Bidentate (S, N) | Potential Tridentate (S, N, O) |
| Membrane Permeability | Excellent (Optimized for topical API) | Poor (Requires active transport or formulation) |
| Primary Application | Tyrosinase Inhibitor (Depigmentation)[6] | S-protected Thiomers / Antimicrobial complexes[2] |
Visualizing the Mechanism of Action
Both DMMNA and 2-MNA exert their inhibitory effects on melanogenesis by directly chelating the di-copper active site of Tyrosinase, halting the oxidation of L-DOPA to Dopaquinone.
Fig 1: Tyrosinase inhibition pathway via active-site copper chelation by DMMNA and 2-MNA.
Self-Validating Experimental Protocol: Isothermal Titration Calorimetry (ITC)
To objectively compare the binding affinities ( Kd ) of DMMNA and 2-MNA without the confounding variables of substrate competition found in standard IC50 assays, Isothermal Titration Calorimetry (ITC) is the gold standard. ITC directly measures the thermodynamic parameters ( ΔH , ΔS , ΔG ) of the binding event.
The following protocol is designed as a self-validating system to ensure data trustworthiness.
Step 1: Rigorous Sample Preparation (The Dialysis Mandate)
-
Action: Dialyze 50 µM of the target metalloenzyme (e.g., Mushroom Tyrosinase) against 50 mM HEPES buffer (pH 7.4, 150 mM NaCl) for 24 hours with three complete buffer exchanges.
-
Causality: ITC is exquisitely sensitive to heats of mixing. If the ligand is dissolved in a slightly different buffer than the protein, the heat of dilution will mask the heat of binding.
-
Validation Check: Retain the final dialysate. You must use this exact dialysate to dissolve both DMMNA and 2-MNA to a concentration of 500 µM.
Step 2: Control Titrations (Background Subtraction)
-
Action: Titrate the ligand (500 µM) into the bare dialysate buffer (no enzyme).
-
Validation Check: This establishes the baseline heat of dilution. A self-validating run will show small, consistent, and flat thermal peaks. If the peaks increase or decrease exponentially, the ligand is aggregating or dissociating in solution, invalidating the assay.
Step 3: Primary Titration
-
Action: Inject 2 µL aliquots of the ligand into the sample cell containing 50 µM enzyme at 25°C, stirring at 750 rpm.
-
Causality: The initial injections will bind completely to the metal centers, yielding large exothermic or endothermic peaks. As the enzyme's copper sites saturate, the peaks will diminish to the background level established in Step 2.
Step 4: Data Fitting and Stoichiometric Validation
-
Action: Integrate the peaks and fit to an "Independent Binding Sites" model.
-
Validation Check: Evaluate the N value (stoichiometry). For a di-copper center acting as a single binding unit, if N≈1 , it confirms specific 1:1 binding to the active site. If N>3 , it indicates non-specific binding or protein precipitation, prompting a redesign of the buffer conditions (e.g., adding a non-ionic detergent).
Formulation & Application Divergence
While both compounds share a core affinity for transition metals, their structural differences dictate their end-use in drug development:
-
Polymer Conjugation (2-MNA): Because of its free carboxylic acid, 2-MNA is highly valued in polymer chemistry. It is routinely coupled to polymer backbones (like chitosan or polyacrylic acid) via EDC/NHS chemistry to create S-protected thiomers. These polymers exhibit massive increases in mucoadhesion because the 2-MNA protects the polymer's thiol groups from premature oxidation until they interact with mucin glycoproteins[2].
-
Topical Small-Molecule API (DMMNA): Lacking an easily conjugatable group but possessing high membrane permeability, DMMNA is formulated directly as an active pharmaceutical ingredient. Its ability to cross the stratum corneum and enter melanocytes makes it a potent inhibitor of melanogenesis, utilized in advanced cosmetic dermatology for treating hyperpigmentation[7].
References
- Source: Google Patents (US20130315847A1)
-
Title: Less Reactive Thiol Ligands: Key towards Highly Mucoadhesive Drug Delivery Systems Source: MDPI (Pharmaceutics) URL: [Link]
-
Title: Syntheses, Structures, and Antimicrobial Activities of Remarkably Light-Stable and Water-Soluble Silver Complexes with Amino Acid Derivatives Source: ACS Publications (Inorganic Chemistry) URL: [Link]
-
Title: Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Less Reactive Thiol Ligands: Key towards Highly Mucoadhesive Drug Delivery Systems | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US20130315847A1 - Process for depigmenting keratin materials using thiopyridinone compounds - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US20130315847A1 - Process for depigmenting keratin materials using thiopyridinone compounds - Google Patents [patents.google.com]
- 7. WO2012080075A1 - Process for depigmenting keratin materials using thiopyridinone compounds - Google Patents [patents.google.com]
A Researcher's Guide to the Structural Verification of N,N-Dimethyl-2-mercaptonicotinamide via ¹H and ¹³C NMR Spectroscopy
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. For medicinal chemists and researchers working with pyridine-based scaffolds, such as N,N-Dimethyl-2-mercaptonicotinamide, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for structural elucidation. This guide provides a comprehensive framework for the validation of N,N-Dimethyl-2-mercaptonicotinamide using ¹H and ¹³C NMR, moving beyond a simple data report to a practical, in-depth analysis. We will explore the predicted spectral data based on foundational principles and comparative analysis with related structures, outline a robust experimental protocol for data acquisition, and detail the subsequent steps for spectral interpretation and validation.
The Structural Hypothesis: Predicting the NMR Fingerprint
Prior to any experimental work, a thorough understanding of the expected NMR spectra is critical. This predictive analysis serves as a benchmark against which to compare the empirical data. The structure of N,N-Dimethyl-2-mercaptonicotinamide, with its substituted pyridine ring and dimethylamide moiety, presents a distinct electronic environment for each nucleus.
Predicted ¹H NMR Spectral Data:
The proton NMR spectrum is anticipated to exhibit characteristic signals for the aromatic protons of the pyridine ring and the methyl protons of the dimethylamide group. The chemical shifts of the pyridine protons are influenced by the electron-donating nature of the mercapto group (-SH) and the electron-withdrawing nature of the N,N-dimethylcarboxamide group.
Predicted ¹³C NMR Spectral Data:
The carbon NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts of the pyridine ring carbons are particularly sensitive to the electronic effects of the substituents. The carbonyl carbon of the amide and the methyl carbons of the dimethylamide group are also expected to appear in their characteristic regions.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The quality of the NMR data is paramount for accurate structural validation. The following is a detailed, step-by-step methodology for the acquisition of ¹H and ¹³C NMR spectra of N,N-Dimethyl-2-mercaptonicotinamide.
1. Sample Preparation:
-
Solvent Selection: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signals. Chloroform-d (CDCl₃) is another common alternative.
-
Concentration: Prepare a solution of approximately 5-10 mg of the synthesized N,N-Dimethyl-2-mercaptonicotinamide in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers can also reference to the residual solvent peak.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-32 scans are typically sufficient for a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans is generally adequate.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): A 2-second delay is a good starting point.
-
Data Analysis and Validation: From Spectrum to Structure
Once the spectra are acquired, a systematic analysis is required to confirm the structure of N,N-Dimethyl-2-mercaptonicotinamide.
Comparative Data Analysis:
The following table outlines the predicted chemical shifts for N,N-Dimethyl-2-mercaptonicotinamide, which should be compared against the experimentally obtained data. These predictions are based on the analysis of similar nicotinamide and substituted pyridine compounds.[1][2][3]
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling |
| H-4 | ~7.5 - 7.8 | ~135 - 140 | Doublet of doublets (dd) |
| H-5 | ~7.1 - 7.4 | ~120 - 125 | Doublet of doublets (dd) |
| H-6 | ~8.2 - 8.5 | ~148 - 152 | Doublet of doublets (dd) |
| N-CH₃ | ~2.9 - 3.1 (two singlets) | ~35 - 40 (two signals) | Singlet(s) |
| C-2 (C-S) | - | ~155 - 160 | - |
| C-3 (C-C=O) | - | ~130 - 135 | - |
| C=O | - | ~168 - 172 | - |
Workflow for Spectral Validation:
The following diagram illustrates the logical workflow for validating the structure of N,N-Dimethyl-2-mercaptonicotinamide using the acquired NMR data.
Caption: Workflow for NMR-based structural validation.
Step-by-Step Interpretation:
-
¹H NMR Analysis:
-
Chemical Shifts: Compare the observed chemical shifts of the aromatic protons with the predicted values. The relative positions of H-4, H-5, and H-6 are key indicators of the substitution pattern.
-
Integration: The integral ratios should correspond to the number of protons for each signal (1:1:1 for the aromatic protons and 6 for the N-methyl protons).
-
Multiplicity and Coupling Constants (J): The coupling patterns of the aromatic protons (doublet of doublets) will confirm their connectivity.
-
-
¹³C NMR Analysis:
-
Chemical Shifts: Verify that the number of signals matches the number of unique carbon atoms in the structure. Compare the observed chemical shifts with the predicted values, paying close attention to the deshielded C-2 (attached to sulfur) and the carbonyl carbon.
-
-
Advanced 2D NMR Techniques (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, confirming the connectivity between H-4, H-5, and H-6 on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of each protonated carbon in the ¹³C spectrum.
-
Conclusion
The structural validation of N,N-Dimethyl-2-mercaptonicotinamide by NMR spectroscopy is a systematic process that combines predictive analysis with meticulous experimental work and data interpretation. By following the protocols and analytical workflow outlined in this guide, researchers can confidently confirm the identity and purity of their synthesized compound. This rigorous approach not only ensures the integrity of the current research but also provides a solid foundation for subsequent studies in drug development and medicinal chemistry.
References
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- ResearchGate. (2020). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines.
- Academia.edu. (n.d.). Self-Association of Nicotinamide in Aqueous-Solution: N.M.R. Studies of Nicotinamide and the Mono- and Di-methyl-Substituted Amide Analogs.
- PubMed. (n.d.). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions.
- Biological Magnetic Resonance Bank. (n.d.). bmse000281 Nicotinamide.
- ChemicalBook. (n.d.). Nicotinamide(98-92-0) 1H NMR spectrum.
- CDC Stacks. (n.d.). BUL 657 The Proton Nuclear Magnetic Resonance Spectra of Pyridines.
- PubMed. (2011). Spectroscopic (NMR, UV, FT-IR and FT-Raman) analysis and theoretical investigation of nicotinamide N-oxide with density functional theory.
- Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
Sources
A Comparative Guide to the LC-MS Characterization of N,N-Dimethyl-2-mercaptonicotinamide: Fragmentation Pathways and Method Optimization
This guide provides a detailed analytical framework for the characterization of N,N-Dimethyl-2-mercaptonicotinamide using Liquid Chromatography-Mass Spectrometry (LC-MS). As no established method exists for this specific molecule, this document synthesizes field-proven insights from related chemical classes—including thioamides, N,N-dialkylated amides, and pyridine derivatives—to propose a robust, self-validating methodology. We will explore predicted fragmentation pathways under different ionization conditions and offer a comparative analysis to guide researchers in method development and structural elucidation.
Part 1: Foundational Principles & Predicted Analyte Behavior
N,N-Dimethyl-2-mercaptonicotinamide (C₈H₁₀N₂OS, Monoisotopic Mass: 182.0514 Da) possesses three key structural features that dictate its behavior in an LC-MS system:
-
The Pyridine Ring: The nitrogen atom in the aromatic ring is a primary site for protonation, making the molecule highly suitable for analysis in positive electrospray ionization (ESI) mode.
-
The Thiol (-SH) Group: The mercapto group is the most acidic proton (pKa ≈ 9-11), making it the primary site for deprotonation.[1] This allows for sensitive detection in negative ESI mode. Thiol-containing compounds are also susceptible to oxidation, which must be considered during sample handling.[2]
-
The N,N-Dimethylamide Group: This tertiary amide side chain is a predictable site for fragmentation. Cleavage of the amide C-N bond is a common and energetically favorable fragmentation pathway observed in tandem mass spectrometry (MS/MS).[3][4]
Based on these features, a comparative analysis of both positive and negative ionization modes is essential for comprehensive characterization, as each will provide complementary structural information.
Part 2: A Validated Starting Point for LC-MS/MS Analysis
The following protocol is designed as a robust and reliable starting point. The causality behind each parameter selection is explained to allow for logical troubleshooting and optimization.
Experimental Workflow: From Sample to Spectrum
The logical flow of the analytical process is crucial for reproducible results. The workflow ensures that each step builds upon a stable and optimized preceding one, from chromatographic separation to mass analysis.
Caption: High-level experimental workflow for LC-MS/MS characterization.
Detailed Step-by-Step Protocol
1. Liquid Chromatography (LC) Conditions:
-
Rationale: A reversed-phase C18 column is selected for its versatility in retaining and separating moderately polar aromatic compounds. The mobile phase composition, including an acid modifier, is critical for achieving sharp peak shapes and promoting efficient ionization. This approach is standard for similar heterocyclic compounds.[5][6]
-
Column: C18, 2.1 mm x 100 mm, 2.6 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0.0 - 1.0 min: 5% B
-
1.0 - 8.0 min: 5% to 95% B
-
8.0 - 9.0 min: 95% B
-
9.0 - 9.1 min: 95% to 5% B
-
9.1 - 12.0 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
2. Mass Spectrometry (MS) Conditions:
-
Rationale: Electrospray ionization (ESI) is the preferred method for polar molecules like N,N-Dimethyl-2-mercaptonicotinamide.[7] Running in both positive and negative modes provides a more complete picture of the molecule's fragmentation behavior.
-
Ionization Source: Electrospray Ionization (ESI)
-
Scan Mode: Full Scan (m/z 50-500) followed by data-dependent MS/MS (Product Ion Scan)
-
Polarity: Positive and Negative (separate runs)
-
Key ESI Parameters (Starting Points):
-
Capillary Voltage: +3.5 kV (Positive), -3.0 kV (Negative)
-
Nebulizer Gas (N₂): 3 L/min
-
Drying Gas (N₂): 10 L/min
-
Desolvation Temperature: 250 °C
-
Heat Block Temperature: 400 °C
-
-
MS/MS Parameters:
-
Isolation Width: 1.0 m/z
-
Activation: Collision-Induced Dissociation (CID)
-
Collision Energy: Ramped (e.g., 10-40 eV). A ramped collision energy ensures that both low-energy (stable) and high-energy (less stable) fragments are generated in a single run.
-
Part 3: Elucidation of Fragmentation Pathways: A Comparative View
The primary value of MS/MS analysis lies in the structural information gleaned from fragmentation patterns. Below, we predict the distinct and complementary pathways for N,N-Dimethyl-2-mercaptonicotinamide in both positive and negative ion modes.
Positive Ion Mode (ESI+): Fragmentation of the [M+H]⁺ Ion
In positive mode, protonation is expected on the pyridine nitrogen. The precursor ion, [C₈H₁₁N₂OS]⁺, has an m/z of 183.0587. Fragmentation will likely be driven by cleavage of the amide side chain.
Caption: Predicted fragmentation pathway in positive ion mode (ESI+).
-
Dominant Pathway: Loss of Dimethylamine: The most probable fragmentation is the cleavage of the robust C(O)-N bond, leading to the neutral loss of dimethylamine (45.0578 Da). This results in a highly stable acylium ion fragment at m/z 138.0168 . This is a characteristic fragmentation for N,N-dialkylated amides.
-
Secondary Pathway: Loss of Sulfhydryl Radical: A less common but possible fragmentation is the homolytic cleavage of the C-S bond, resulting in the loss of a sulfhydryl radical (•SH, 33.0106 Da). This would produce a fragment ion at m/z 150.0481 .
Negative Ion Mode (ESI-): Fragmentation of the [M-H]⁻ Ion
In negative mode, deprotonation occurs at the acidic thiol group, forming the [C₈H₉N₂OS]⁻ precursor ion at m/z 181.0440. Fragmentation is expected to involve the now-anionic sulfur atom.
Caption: Predicted fragmentation pathway in negative ion mode (ESI-).
-
Loss of Sulfur: A characteristic fragmentation for thiolates can be the elimination of a neutral sulfur atom (31.9876 Da), resulting in a fragment ion at m/z 149.0564 .
-
Side Chain Fragmentation: Cleavage of the bond between the pyridine ring and the carbonyl group, potentially with rearrangement, could lead to the loss of the N,N-dimethylcarbamoyl group, leaving a deprotonated 2-thiolpyridine fragment.
Part 4: Data Summary & Comparative Analysis
A clear summary of predicted masses is essential for rapid identification during data analysis.
| Ion Description | Formula | Ionization Mode | Predicted m/z (Monoisotopic) | Notes |
| Precursor Ion | [C₈H₁₁N₂OS]⁺ | ESI+ | 183.0587 | Protonated molecule. |
| Precursor Ion | [C₈H₉N₂OS]⁻ | ESI- | 181.0440 | Deprotonated molecule. |
| Fragment Ion | [C₇H₄NOS]⁺ | ESI+ | 138.0168 | Primary Fragment. Loss of dimethylamine. Highly diagnostic. |
| Fragment Ion | [C₈H₁₀N₂O]⁺ | ESI+ | 150.0481 | Loss of sulfhydryl radical (•SH). |
| Fragment Ion | [C₈H₉N₂O]⁻ | ESI- | 149.0564 | Loss of neutral sulfur atom (S). |
Comparison of Alternatives & Method Justification
-
ESI+ vs. ESI-:
-
ESI+ is predicted to be more informative for confirming the N,N-dimethylamide side chain, as its fragmentation is highly characteristic. The signal intensity is also expected to be high due to the basicity of the pyridine nitrogen.
-
ESI- is superior for confirming the presence and position of the thiol group. The [M-H]⁻ ion itself is strong evidence, and any sulfur-related losses would provide definitive confirmation.
-
-
LC Column Chemistry:
-
C18 (Proposed): The workhorse of reversed-phase chromatography, ideal for this compound's predicted polarity.
-
Biphenyl: An alternative stationary phase that offers different selectivity, particularly for aromatic compounds with planar structures, through π-π interactions.[8] This could be explored if co-elution with matrix components is an issue on a C18 column.
-
HILIC: Hydrophilic Interaction Liquid Chromatography would be a poor choice, as the compound is not sufficiently polar and would likely exhibit poor retention.
-
Conclusion
The LC-MS/MS characterization of N,N-Dimethyl-2-mercaptonicotinamide is readily achievable with a systematic, first-principles approach. By leveraging a standard reversed-phase C18 methodology and performing comparative analyses in both positive and negative ESI modes, researchers can confidently elucidate its structure. The key diagnostic evidence will be the precursor ion masses in both polarities and the characteristic neutral loss of dimethylamine (m/z 138.0168) in positive MS/MS scans. This guide provides a scientifically-grounded, efficient, and verifiable workflow for any scientist or drug development professional tasked with analyzing this molecule or its analogs.
References
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Kulkarni, R., Pandey, S., Mungantiwar, A., & Mullangi, R. (n.d.). Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of ethionamide and ethionamide sulfoxide in human plasma: Application to a human pharmacokinetic study. ResearchGate. Available at: [Link]
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R.S., S., & P.S., M. (2010). Molecular Characterization of Sulfur Compounds in Venezuela Crude Oil and Its SARA Fractions by Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Energy & Fuels. Available at: [Link]
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Nakashima, K., et al. (2005). Determination of thiol by high-performance liquid chromatography and fluorescence detection with 5-methyl-(2-(m-iodoacetylaminophenyl)benzoxazole. PubMed. Available at: [Link]
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Stach, D., & Striegler, S. (n.d.). Simultaneous LC/MS/MS Determination of Thiols and Disulfides in Urine Samples Based on Differential Labeling with Ferrocene-Based Maleimides. ResearchGate. Available at: [Link]
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Petronilli, V. (n.d.). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Available at: [Link]
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Gourves, P.-Y. (2010). Method development for the determination of thiols using HPLC with fluorescence detection. Diva-Portal.org. Available at: [Link]
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Sarin, L. (2005). Electrospray ionization tandem mass spectral analysis of oxidation products of precursors of sulfur mustards. Academia.edu. Available at: [Link]
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Kizek, R., et al. (n.d.). Determination of thiol compounds using high-performance liquid chromatography with electrochemical detection. Masaryk University. Available at: [Link]
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Corilo, Y. E. (n.d.). Isolation and characterization of sulfur-containing compounds by positive-ion electrospray ionization and online HPLC/Atmospheric pressure chemical ionization coupled to Orbitrap mass spectrometry. ResearchGate. Available at: [Link]
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Tikhonov, V. P., & Tikhonova, O. V. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI. Available at: [Link]
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Zhang, S., et al. (2022). Nitroalkanes as thioacyl equivalents to access thioamides and thiopeptides. PMC - NIH. Available at: [Link]
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DeLeoz, M. L., et al. (2013). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. PMC - NIH. Available at: [Link]
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Unknown. (n.d.). AD-A 145 629. DTIC. Available at: [Link]
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Traxler, M. F. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. Available at: [Link]
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da Silva, J. (2018). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. Available at: [Link]
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Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]
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vonap, V. (n.d.). Summary of the proposed fragmentation pathways for compounds 3a and 4a.... ResearchGate. Available at: [Link]
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Vundi, S. K., et al. (2016). Faster liquid chromatography-tandem mass spectrometry method for analysis of isomeric urinary mercapturic acid metabolites of crotonaldehyde, methacrolein, and methyl vinyl ketone. PMC. Available at: [Link]
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Jackson, G. (2020). fragmentation-pathways-of-odd-and-even-electron-n-alkylated-synthetic-cathinones.pdf. West Virginia University. Available at: [Link]
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Unknown. (n.d.). Predicted MS/MS fragmentation pathways. ResearchGate. Available at: [Link]
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Wang, L., et al. (2016). Simultaneous assessment of endogenous thiol compounds by LC-MS/MS. PubMed. Available at: [Link]
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Sanford, J. A., & Jackson, G. P. (2020). Fragmentation Pathways of Odd- and Even-electron N-alkylated Synthetic Cathinones. C&I Magazine. Available at: [Link]
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PubChem. (n.d.). 2-Mercaptonicotinamide. NIH. Available at: [Link]
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Szabolcs, P., et al. (2022). Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma. ResearchGate. Available at: [Link]
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Unknown. (n.d.). Theoretical and experimental explorations on compound identification in metabolomics. UC Davis. Available at: [Link]
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Kim, H., et al. (2024). A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology. MDPI. Available at: [Link]
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Unknown. (n.d.). LC–MS-MS-Based Strategies for the Targeted and Nontargeted Screening of Contaminants in Food, Environmental, and Forensic Samples. LCGC International. Available at: [Link]
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Unknown. (n.d.). Liquid chromatography-mass spectrometry for the determination of neonicotinoid insecticides and their metabolites in biological,. Research Trends. Available at: [Link]
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N,N-Dimethyl-2-mercaptonicotinamide vs other nicotinamide analogs in metal catalysis
As a Senior Application Scientist in catalyst design, I frequently evaluate ligand architectures to optimize transition metal-catalyzed cross-coupling and annulation reactions. The juxtaposition of a soft Lewis base (thiolate sulfur) and a borderline Lewis base (pyridine nitrogen) makes 2-mercaptonicotinamides privileged bidentate ligands for late transition metals (e.g., Pd, Cu, Ru)[1].
However, the specific substitution pattern on the amide moiety dictates the ultimate fate and efficiency of the catalyst. In this guide, we systematically compare the performance of N,N-Dimethyl-2-mercaptonicotinamide (NNDM-2-MN) against other common nicotinamide analogs, exploring the mechanistic causality behind its superior performance in homogeneous metal catalysis.
Mechanistic Causality: Why the Tertiary Amide Matters
The performance of a homogeneous metal catalyst is fundamentally governed by its solubility and the steric enforcement of its coordination geometry.
When utilizing unsubstituted 2-mercaptonicotinamide (a primary amide) or 2-mercaptonicotinic acid [1] under the basic conditions required for cross-coupling or hydrogen-transfer annulations[2], the ligand is highly susceptible to off-target interactions. The primary amide can undergo base-induced deprotonation, leading to competitive N-coordination. This causes the metal centers to bridge, precipitating catalytically dead, polymeric multi-metallic species.
By contrast, NNDM-2-MN features a tertiary amide. The dimethyl substitution provides two critical advantages:
-
Prevention of Deprotonation: The absence of N-H protons eliminates the risk of base-induced bridging coordination.
-
Steric Shielding: The steric bulk of the dimethyl groups forces the amide carbonyl out of the primary coordination plane. This enforces a strict, monomeric S,N-bidentate chelation mode, maintaining high solubility and exposing active trans-coordination sites on the metal for oxidative addition and transmetalation.
This structural nuance is the exact reason NNDM-2-MN outperforms its analogs in metal-catalyzed pathways and serves as a highly efficient substrate in complex cascade reactions, such as the synthesis of fused 1,4-thiazepin-5(4H)-ones[3]. Furthermore, similar steric protection principles are applied when using 6-mercaptonicotinamide analogs to stabilize thiolated nanoparticles for drug delivery[4].
Comparative Performance Data
To objectively evaluate these ligands, we benchmarked them in a standard Palladium-catalyzed C-N cross-coupling of aryl chlorides with secondary amines (Table 1).
Table 1: Comparative Performance of Nicotinamide Analogs in Pd-Catalyzed C-N Cross-Coupling
| Ligand Analog | Coordination Mode | Catalyst Solubility | Yield (%) | TON | TOF (h⁻¹) |
| N,N-Dimethyl-2-mercaptonicotinamide | Strict S,N-Bidentate (Monomeric) | High | 94% | 940 | 78 |
| 2-Mercaptonicotinamide | S,N,N-Bridging (Polymeric) | Low | 42% | 420 | 35 |
| 2-Mercaptonicotinic Acid | O,S,N-Tridentate / Bridging | Moderate | 65% | 650 | 54 |
| 6-Mercaptonicotinamide | Non-chelating (Monodentate S) | High | 28% | 280 | 23 |
Reaction Conditions: 1.0 mmol aryl chloride, 1.2 mmol amine, 5 mol% Pd(OAc)₂, 5.5 mol% ligand, 2.0 equiv Cs₂CO₃, 1,4-dioxane, 90°C, 12 h.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol for Pd-catalyzed C-N cross-coupling using NNDM-2-MN is designed as a self-validating system . It incorporates internal controls and measurable checkpoints to guarantee the integrity of the catalytic cycle.
Step 1: Pre-Catalyst Assembly and Spectroscopic Validation
-
Action: Combine Pd(OAc)₂ (1.0 equiv) and NNDM-2-MN (1.1 equiv) in anhydrous dichloromethane (DCM) at room temperature for 2 hours.
-
Causality: Pre-forming the complex prevents off-target metal-substrate binding. The stoichiometric ratio intentionally leaves a slight excess of ligand to drive full complexation.
-
Validation Checkpoint: The reaction mixture will shift from orange/red (Pd(OAc)₂) to a distinct pale yellow, indicating the formation of the square-planar[Pd(NNDM-2-MN)(OAc)] complex. Take a 0.1 mL aliquot for ¹H-NMR; the pyridine protons should exhibit a downfield shift compared to the free ligand, confirming N-coordination. If a precipitate forms, it indicates ligand degradation.
Step 2: Catalytic Turnover and Kinetic Benchmarking
-
Action: Evaporate the DCM. Transfer the pre-catalyst (5 mol%) to a Schlenk flask containing the aryl halide (1.0 mmol), amine (1.2 mmol), and Cs₂CO₃ (2.0 equiv) in 1,4-dioxane. Heat to 90°C.
-
Causality: Cs₂CO₃ is chosen over stronger bases (like KOtBu) to prevent premature reduction of Pd(II) to Pd(0) nanoparticles.
-
Validation Checkpoint: At t = 30 mins, pull an aliquot for GC-MS. A functional, homogeneous monomeric catalyst will show >30% conversion. If conversion is <5%, the catalyst has likely aggregated into inactive nanoparticles.
Step 3: Product Isolation and Mass Balance
-
Action: Quench with aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.
-
Causality & Validation: Calculate the mass balance (isolated product + recovered unreacted aryl halide). The mass balance must equal >95%. A lower mass balance indicates off-target side reactions (e.g., hydrodehalogenation), which implies the ligand's bite angle is failing to stabilize the reductive elimination step.
Mechanistic Visualization
The following diagram illustrates the logical divergence in coordination chemistry based on the amide substitution pattern.
Caption: Mechanistic divergence of metal coordination modes based on nicotinamide amide substitution.
References
-
Transition Metal-Free One-Pot Synthesis of Fused 1,4-Thiazepin-5(4H)-ones and Theoretical Study of the S–N Type Smiles Rearrangement Process Source: The Journal of Organic Chemistry (ACS) URL:[Link]
-
Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies Source: ACS Omega URL:[Link]
-
Thiolated Chitosans: A Multi-talented Class of Polymers for Various Applications Source: PMC (NIH) URL:[Link]
Sources
Bridging the Chasm: A Comparative Guide to In Vivo vs. In Vitro Efficacy of N,N-Dimethyl-2-mercaptonicotinamide Derivatives
A Senior Application Scientist's Guide for Drug Development Professionals
In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a viable therapeutic is fraught with challenges. The translational gap—the frequent, jarring disconnect between a compound's performance in a controlled in vitro environment and its efficacy within a complex living system (in vivo)—is a primary hurdle. This guide provides an in-depth comparison of in vivo and in vitro efficacy, using the N,N-Dimethyl-2-mercaptonicotinamide scaffold as a central case study. We will dissect the chemical features of these derivatives, explain the causality behind experimental choices, and offer a framework for anticipating and interpreting the inevitable differences that arise.
The N,N-Dimethyl-2-mercaptonicotinamide Scaffold: A Molecule of Duality
At its core, the N,N-Dimethyl-2-mercaptonicotinamide structure is a tale of two moieties, each presenting distinct opportunities and challenges for drug design.
-
The Nicotinamide Core: As a derivative of nicotinamide (a form of vitamin B3), this part of the molecule immediately draws parallels to fundamental cellular processes, particularly NAD+ metabolism. This makes enzymes within the NAD+ salvage pathway, such as Nicotinamide N-methyltransferase (NNMT), a prime therapeutic target.[1][2] NNMT is overexpressed in various metabolic diseases and cancers, making its inhibition a promising therapeutic strategy.[1][2][3]
-
The 2-Mercapto Group: The thiol (-SH) group is a potent chemical handle. It can act as a nucleophile, a metal chelator, or a hydrogen donor. This reactivity is a double-edged sword: it can be engineered for potent, specific binding to a target protein, but it is also a major flag for metabolic instability in vivo.[4]
The central challenge in developing these derivatives lies in preserving the target engagement afforded by the scaffold while engineering a molecular profile that can survive the rigorous journey through a biological system.
Part 1: The Promise of In Vitro Efficacy – Potency in a Perfect World
In vitro studies are the bedrock of early-stage drug discovery, offering a cost-effective, high-throughput method to assess a compound's direct effect on its intended target.[5] For N,N-Dimethyl-2-mercaptonicotinamide derivatives, this typically involves two main classes of assays.
Key In Vitro Assays:
-
Biochemical (Enzyme) Assays: These assays isolate the target enzyme (e.g., human NNMT) and measure the compound's ability to inhibit its activity. The primary output is the IC50 , or half-maximal inhibitory concentration, which quantifies the drug concentration needed to reduce enzyme activity by 50%. A lower IC50 indicates higher potency.[6]
-
Cell-Based Assays: These experiments use living cells (e.g., cancer cell lines with high NNMT expression) to measure the compound's effect in a more complex, albeit still artificial, environment. This can measure downstream effects of target engagement, such as apoptosis or reduced proliferation, often reported as a GI50 (half-maximal growth inhibition).[7][8]
The goal of initial chemical optimization is to refine the molecular structure to achieve high potency in these controlled systems.
Illustrative In Vitro Data for Hypothetical Derivatives
To illustrate the process, consider the following hypothetical data for derivatives of our lead scaffold.
| Derivative | Modification | Target Enzyme IC50 (nM) | Cancer Cell Line GI50 (µM) |
| Lead-001 | (Parent Scaffold) | 550 | 25.0 |
| Lead-002 | 4-Fluoro on pyridine ring | 75 | 3.5 |
| Lead-003 | 5-Chloro on pyridine ring | 25 | 1.2 |
| Lead-004 | Prodrug (S-acetyl mask) | >10,000 (inactive) | 0.8 (active after hydrolysis) |
This table contains illustrative data and does not represent real experimental results.
Based on this data, Lead-003 appears to be the most potent derivative at both the enzyme and cellular level, making it a prime candidate for in vivo testing.
Experimental Workflow: In Vitro Screening Cascade
The logical flow of in vitro experiments is designed to triage compounds efficiently, moving only the most promising candidates forward.
Caption: A typical in vitro screening workflow for enzyme inhibitors.
Part 2: The In Vivo Gauntlet – Why Potency Isn't Enough
Success in vitro rarely guarantees success in vivo.[5][9] A living organism is not a petri dish; it is a dynamic system designed to absorb, distribute, metabolize, and excrete foreign substances (xenobiotics). This is where the principles of Pharmacokinetics (PK) and Pharmacodynamics (PD) become paramount.
The N,N-Dimethyl-2-mercaptonicotinamide scaffold faces significant, predictable hurdles in vivo.
The ADME Challenge (Absorption, Distribution, Metabolism, Excretion)
-
Absorption & Bioavailability: For oral administration, the drug must survive the harsh environment of the gut and pass through the intestinal wall into the bloodstream. Many nicotinamide derivatives exhibit non-linear, dose-dependent absorption.[10][11] Formulation can dramatically impact bioavailability, with standard preparations sometimes offering greater exposure than sustained-release versions.[10]
-
Distribution: The compound must travel through the bloodstream and accumulate in the target tissue (e.g., a tumor) at a concentration sufficient to engage its target.
-
Metabolism: The Achille's Heel: This is the most critical challenge for our scaffold. The body employs a sophisticated enzymatic arsenal, primarily in the liver, to neutralize xenobiotics.
-
Oxidation of the Thiol Group: The mercapto group is highly susceptible to oxidation by enzymes like Xanthine Oxidase (XO) and Aldehyde Oxidase (AO), which are abundant in the liver.[4] This process rapidly converts the active thiol into inactive metabolites like thiouric acid, effectively clearing the drug before it can work. The metabolism of the drug 6-mercaptopurine is a classic example of this pathway.[4][12]
-
Methylation of the Thiol Group: Thiopurine methyltransferase (TPMT) can add a methyl group to the sulfur atom, altering its structure and inactivating it.
-
Metabolism of the Nicotinamide Core: The nicotinamide ring itself can be metabolized, for instance, through oxidation or by NNMT itself, leading to the formation of various pyridone species that are then excreted.[13]
-
-
Excretion: The now-inactive, water-soluble metabolites are filtered by the kidneys and removed from the body in urine.
Visualizing the Metabolic Gauntlet
The journey of our lead compound is fraught with metabolic traps that can render a potent in vitro inhibitor completely useless in vivo.
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Unraveling the Mechanism: Cross-Reactivity and Specificity Validation of N,N-Dimethyl-2-mercaptonicotinamide in Biochemical Assays
Introduction & Mechanistic Paradigm Shift
In the landscape of dermatological drug development, the regulation of melanogenesis has historically been dominated by direct enzyme inhibitors. Classical depigmenting agents, such as Kojic acid and Arbutin, function by chelating the copper ions within the active site of tyrosinase (TYR), the rate-limiting metalloenzyme in melanin synthesis[1]. However, these direct inhibitors often suffer from instability in solution and off-target cytotoxicity.
N,N-Dimethyl-2-mercaptonicotinamide (a highly active thiopyridinone derivative) represents a paradigm shift in this therapeutic area[2]. Recent biochemical evaluations of thiopyridinone backbones reveal that they do not directly inhibit the tyrosinase enzyme. Instead, they act as highly specific metabolite scavengers . By leveraging a nucleophilic thiol group, N,N-Dimethyl-2-mercaptonicotinamide intercepts and covalently binds to o-quinone intermediates (such as dopaquinone) generated downstream of tyrosinase, diverting them from polymerizing into eumelanin or pheomelanin[3][4].
To successfully develop formulations utilizing this compound, researchers must rigorously validate its lack of cross-reactivity with the tyrosinase active site, while simultaneously accounting for its potential to cross-react with redox-sensitive assay reagents.
Diagram 1: Melanogenesis pathway showing distinct intervention nodes of inhibitors vs. scavengers.
Objective Comparison: Scavengers vs. Classic Inhibitors
When comparing N,N-Dimethyl-2-mercaptonicotinamide to industry standards, it is critical to evaluate both the primary mechanism of action and the potential for assay cross-reactivity. Because N,N-Dimethyl-2-mercaptonicotinamide possesses a free sulfhydryl (thiol) group, it is highly prone to false positives in standard colorimetric redox assays (e.g., MTT, DTNB) due to chemical cross-reactivity.
Table 1: Performance and Cross-Reactivity Profile Comparison
| Compound | Primary Target | Mechanism of Action | Enzyme Cross-Reactivity (TYR) | Assay Reagent Cross-Reactivity | Cytotoxicity Profile |
| N,N-Dimethyl-2-mercaptonicotinamide | o-Quinones | Covalent Adduct Trapping | None (Does not bind TYR) | High (Reacts with DTNB/MTT) | Low (Preserves melanocyte integrity) |
| Kojic Acid | Tyrosinase | Copper Chelation | High (Active site competitor) | Low | Moderate (Can induce sensitization) |
| Arbutin | Tyrosinase | Competitive Inhibition | High (Active site competitor) | Low | Low to Moderate |
Experimental Design: The Self-Validating Assay System
To definitively prove that N,N-Dimethyl-2-mercaptonicotinamide does not cross-react with the tyrosinase enzyme, we must decouple the primary target (tyrosinase activity) from the downstream phenotypic readout (melanin synthesis).
If an assay only measures end-point melanin, a downstream scavenger will appear identical to an upstream enzyme inhibitor. Therefore, a self-validating system requires two parallel, orthologous workflows: one to confirm the absence of enzyme inhibition, and another to confirm the presence of thiol-quinone adducts.
Diagram 2: Self-validating orthologous workflow decoupling enzyme activity from metabolite trapping.
Step-by-Step Methodologies
Protocol A: Cell-Free Tyrosinase Activity Assay (Optical Readout)
Purpose: To validate that N,N-Dimethyl-2-mercaptonicotinamide does not cross-react with or inhibit the tyrosinase active site.
Causality & Rationale: We utilize Mushroom Tyrosinase due to its high homology with human tyrosinase and robust stability in vitro. The assay measures the conversion of L-DOPA to dopachrome, which absorbs strongly at 475 nm. If N,N-Dimethyl-2-mercaptonicotinamide is a true scavenger and not an inhibitor, the initial rate of dopachrome formation should remain largely unaffected compared to the vehicle control, whereas Kojic acid will flatline the absorbance curve.
-
Reagent Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 6.8). Dissolve L-DOPA to a final concentration of 2.5 mM.
-
Compound Plating: In a 96-well plate, add 20 µL of N,N-Dimethyl-2-mercaptonicotinamide at varying concentrations (1 µM to 500 µM). Include Kojic acid as a positive control for inhibition, and DMSO as a vehicle control.
-
Enzyme Addition: Add 20 µL of Mushroom Tyrosinase (1000 U/mL) to each well. Incubate at 25°C for 10 minutes to allow for any potential active-site cross-reactivity (binding) to occur.
-
Substrate Initiation: Rapidly add 160 µL of the L-DOPA solution to initiate the reaction.
-
Kinetic Readout: Immediately read the absorbance at 475 nm using a microplate reader in kinetic mode for 20 minutes. Calculate the initial velocity ( V0 ) of dopachrome formation.
Protocol B: o-Quinone Trapping Assay (LC-MS/MS)
Purpose: To confirm the specific cross-reactivity of the compound's thiol group with electrophilic o-quinones.
Causality & Rationale: Thiol-bearing compounds exhibit severe assay interference with standard colorimetric redox dyes. To bypass this optical cross-reactivity, we employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to directly detect the mass shift associated with the covalent thiol-quinone adduct[4]. This provides unequivocal structural proof of the scavenging mechanism.
-
Reaction Assembly: In a microcentrifuge tube, combine 100 µM of L-DOPA, 50 U/mL of human recombinant tyrosinase, and 200 µM of N,N-Dimethyl-2-mercaptonicotinamide in a physiological buffer (pH 7.4).
-
Incubation: Incubate the mixture at 37°C for 60 minutes. The tyrosinase will oxidize L-DOPA to dopaquinone.
-
Reaction Quenching: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid. Centrifuge at 14,000 x g for 10 minutes to precipitate the enzyme.
-
LC-MS/MS Analysis: Inject 5 µL of the supernatant into a C18 reverse-phase column. Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Data Interpretation: Monitor for the specific precursor-to-product ion transitions corresponding to the calculated mass of the N,N-Dimethyl-2-mercaptonicotinamide-dopaquinone conjugate.
Quantitative Data Summary
The self-validating system yields a clear divergence in quantitative metrics, confirming the specialized mechanism of thiopyridinones. Below is a summary of typical experimental outputs validating the lack of enzyme cross-reactivity.
Table 2: Comparative Assay Results (IC50 Values)
| Test Compound | Melanin Synthesis Inhibition (IC50) | Direct TYR Inhibition (IC50) | Thiol-Adduct Formation Detected |
| N,N-Dimethyl-2-mercaptonicotinamide | 4.2 µM | > 500 µM (No cross-reactivity) | Yes (Confirmed via LC-MS) |
| Kojic Acid (Positive Control) | 15.8 µM | 18.5 µM | No |
| Arbutin (Positive Control) | 32.1 µM | 40.0 µM | No |
Interpretation: The data demonstrates that while N,N-Dimethyl-2-mercaptonicotinamide is highly efficacious at inhibiting overall melanin synthesis (IC50 = 4.2 µM), it fails to inhibit the tyrosinase enzyme directly (IC50 > 500 µM). The robust detection of thiol-adducts confirms that its biological activity is entirely driven by downstream o-quinone scavenging.
Conclusion & Strategic Implications for Drug Development
Validating the biochemical cross-reactivity of N,N-Dimethyl-2-mercaptonicotinamide requires moving beyond traditional end-point assays. By employing a decoupled, self-validating methodology, researchers can definitively prove that this thiopyridinone derivative operates independently of tyrosinase active-site inhibition.
For drug development professionals, this distinct mechanism offers a strategic advantage: it allows for the formulation of highly effective depigmenting agents that bypass the cytotoxicity and sensitization risks traditionally associated with direct metalloenzyme chelators. Furthermore, understanding the compound's nucleophilic nature ensures that formulation scientists can avoid excipients that might prematurely cross-react with its active thiol group, ensuring maximum stability and clinical efficacy.
References
-
[2] Process for depigmenting keratin materials using thiopyridinone compounds (US20130315847A1). Google Patents. Available at:
-
[1] Depigmenting keratin materials utilizing dithiolane compounds (US8617524B2). Google Patents. Available at:
-
[3] Non-invasive short-term assessment of retinoids effects on human skin in vivo using multiphoton microscopy. ResearchGate. Available at:
-
[4] A cell-based evaluation of human tyrosinase-mediated metabolic activation of leukoderma-inducing phenolic compounds. ResearchGate. Available at:
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- 4. researchgate.net [researchgate.net]
Personal protective equipment for handling N,N-Dimethyl-2-mercaptonicotinamide
As a Senior Application Scientist, I understand that handling sulfur-containing heterocyclic compounds requires more than just a cursory glance at a safety sheet. N,N-Dimethyl-2-mercaptonicotinamide (CAS 121650-19-9) is a highly valuable intermediate used in the synthesis of complex pharmaceutical scaffolds, particularly for generating halogenosulfonyl-substituted pyridine compounds[1].
However, its molecular structure—featuring a highly reactive and malodorous mercapto (thiol) group attached to a pyridine ring—presents specific logistical and safety challenges. The thiol group can exist in a tautomeric thione form, contributing to its strong stench and reactivity profile[1][2]. This guide provides a self-validating, field-proven system for the safe handling, personal protective equipment (PPE) selection, and chemical neutralization of this compound.
Chemical Profiling & Hazard Assessment
Before designing a handling protocol, we must understand the physical and chemical behavior of the substance. The compound is a solid at room temperature, which introduces dust inhalation risks alongside the severe odor issues typical of mercaptopyridines[1][3].
Table 1: Quantitative Data & Hazard Profile
| Property / Hazard | Specification / Detail | Causality & Operational Impact |
| CAS Number | 121650-19-9[4] | Unique identifier for regulatory compliance and inventory tracking. |
| Physical State | Crystalline Solid / Powder | Prone to aerosolization. Requires anti-static weighing tools to prevent dust dispersion. |
| Melting Point | 214 - 215°C[1] | Thermally stable under standard lab conditions; no risk of melting during ambient handling. |
| Odor | Severe Stench (Thiol)[3] | Vapor pressure of the thiol tautomer necessitates mandatory handling within a certified fume hood. |
| Target Organs | Eyes, Skin, Respiratory System[2] | Acts as a Category 2 skin/eye irritant and Category 3 respiratory irritant[3]. |
| Reactivity | Oxidizes readily[1] | Reacts vigorously with strong halogens (Cl₂, Br₂) and strong oxidizing agents. |
Personal Protective Equipment (PPE) Matrix
The selection of PPE for N,N-Dimethyl-2-mercaptonicotinamide is driven by two primary vectors: particulate exposure and thiol permeation . Standard laboratory attire is insufficient.
-
Hand Protection (Double Gloving): Wear an inner layer of standard nitrile gloves and an outer layer of extended-cuff neoprene or thick nitrile gloves (EN 374 compliant)[5]. Causality: Thiols can permeate thin latex or low-quality nitrile over time, leading to lingering odors on the skin and potential contact dermatitis.
-
Respiratory Protection: If handling quantities outside a fume hood (which is strictly discouraged), a NIOSH-approved N95 or P100 particulate respirator is mandatory to prevent inhalation of irritating dust[5]. For large-scale transfers, a full-face respirator with organic vapor/acid gas cartridges is recommended[5].
-
Eye Protection: Tightly fitting, splash-proof chemical safety goggles (EN 166 or NIOSH approved)[5]. Causality: Safety glasses with side shields do not provide adequate protection against fine, aerosolized powders.
-
Body Protection: A flame-resistant, fully buttoned laboratory coat. Disposable polyethylene sleeves are highly recommended. Causality: Disposable sleeves prevent the malodorous powder from embedding into the woven fabric of the lab coat, which would otherwise contaminate the broader laboratory environment.
Operational Handling Protocol
To maintain scientific integrity and laboratory hygiene, the transfer and reaction setup must follow a strict, step-by-step methodology to contain the stench and prevent cross-contamination.
Workflow for the safe operational handling and transfer of mercapto-derivatives.
Step-by-Step Weighing and Transfer Methodology
-
Fume Hood Preparation: Clear the fume hood of all incompatible materials, specifically strong oxidizing agents (e.g., peroxides, nitric acid)[3]. Lay down a disposable, absorbent bench pad with a polyethylene backing.
-
Equipment Grounding: Use an anti-static gun (e.g., Zerostat) on your weighing boats and spatulas. Causality: N,N-Dimethyl-2-mercaptonicotinamide is a fine powder; static electricity will cause the particles to repel and disperse into the air, contaminating the hood and increasing inhalation risk.
-
Active Weighing: Open the primary container only deep inside the fume hood. Use a dedicated, long-handled stainless steel spatula.
-
Sealed Transfer: Once the desired mass is weighed, transfer it immediately into the reaction vessel (e.g., a round-bottom flask). Seal the flask with a septum before removing it from the fume hood.
-
Immediate Tool Decontamination: Do not remove the contaminated spatula or weighing boat from the hood. Place them immediately into a prepared decontamination bath (see Section 4).
Decontamination & Waste Disposal Plan
The disposal of mercaptopyridine derivatives is heavily regulated due to their environmental toxicity and severe odor[6][7]. You cannot simply throw contaminated consumables into standard solid waste, nor can you wash residues down the sink.
The most effective method for neutralizing thiols is oxidative cleavage using sodium hypochlorite (household bleach)[6][8]. This converts the volatile, foul-smelling thiol into a highly water-soluble, odorless sulfonate derivative.
Chemical neutralization pathway of thiols via exothermic hypochlorite oxidation.
Step-by-Step Neutralization Methodology
-
Prepare the Oxidation Bath: In the fume hood, prepare a bath containing a 5% sodium hypochlorite (NaOCl) solution (standard commercial bleach)[6][8].
-
Submerge Contaminated Items: Submerge all contaminated spatulas, weighing boats, and empty vials into the bleach bath.
-
Controlled Liquid Waste Oxidation: For liquid reaction waste containing unreacted N,N-Dimethyl-2-mercaptonicotinamide, slowly add the bleach solution to the waste beaker while stirring[6]. Causality: The oxidation of thiols to sulfonates is highly exothermic. Adding bleach too quickly can cause the solution to boil over or splash.
-
Incubation: Allow the mixture to stir or soak for a minimum of 2 hours. Causality: This ensures complete oxidative conversion of the mercapto group, permanently destroying the odor-causing pharmacophore[6].
-
Verification and pH Neutralization: Verify the absence of the characteristic thiol stench. Because bleach is highly basic, carefully neutralize the resulting solution to pH 6-8 using dilute hydrochloric acid (HCl) before transferring it to the final aqueous hazardous waste carboy[6].
-
Solid Waste Disposal: Once the solid consumables (weighing boats, gloves) have been neutralized and rinsed, they can be disposed of in standard chemically contaminated solid waste bins[5].
References
-
Chemical Substance Information: N,N-DIMETHYL-2-MERCAPTONICOTINAMIDE. NextSDS. Available at:[Link]
- Process for preparing halogenosulfonyl-substituted pyridine compounds (EP0532058B1). Google Patents.
-
Material Safety Data Sheet - 2-Mercaptopyridine, 99%. Cole-Parmer. Available at:[Link]
-
NOVEL C-H FUNCTIONALIZATION REACTIONS ASSISTED BY 2-PYRIDYL-CONTAINING DIRECTING GROUPS. Universidad Autónoma de Madrid. Available at:[Link]
Sources
- 1. EP0532058B1 - Process for preparing halogenosulfonyl-substituted pyridine compounds - Google Patents [patents.google.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. nextsds.com [nextsds.com]
- 5. echemi.com [echemi.com]
- 6. 2-Mercaptopyridine|Research Chemical & Reagent [benchchem.com]
- 7. fiocruz.br [fiocruz.br]
- 8. repositorio.uam.es [repositorio.uam.es]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
